2,4-Dimethylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIMJTKRVOBTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167510 | |
| Record name | 2,4-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-92-2 | |
| Record name | 2,4-Dimethylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16308-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016308922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dimethylbenzyl Alcohol from 2,4-Dimethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylbenzyl alcohol from 2,4-dimethylbenzaldehyde. It details various synthetic methodologies, including reduction with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. This document is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols, comparative data, and essential safety information.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical and fragrance industries. Its synthesis from the corresponding aldehyde, 2,4-dimethylbenzaldehyde, is a fundamental transformation in organic chemistry, typically achieved through the reduction of the aldehyde functional group. This guide explores the most common and effective methods for this conversion, providing a comparative analysis to aid in method selection based on factors such as yield, purity, cost, and safety.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | 2,4-Dimethylbenzaldehyde | This compound |
| Molecular Formula | C₉H₁₀O | C₉H₁₂O |
| Molecular Weight | 134.18 g/mol | 136.19 g/mol [1] |
| Appearance | Liquid | Colorless to pale yellow liquid or low melting solid[2] |
| Melting Point | -9 °C | 21-22 °C[3] |
| Boiling Point | 102-103 °C at 14 mmHg | 120 °C at 13 mmHg[3] |
| Density | 0.962 g/mL at 25 °C | Not readily available |
| Refractive Index | n20/D 1.549 | n20/D 1.534[3] |
| Solubility | Not readily available | Soluble in alcohol; sparingly soluble in water[3] |
| CAS Number | 15764-16-6 | 16308-92-2[2] |
Synthetic Methodologies
The reduction of 2,4-dimethylbenzaldehyde to this compound can be effectively carried out using several reducing agents. The choice of reagent and reaction conditions can significantly impact the reaction's outcome, including yield and purity of the product. This section details three common methods: reduction with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. It is relatively safe to handle compared to other metal hydrides.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N hydrochloric acid (HCl) at 0 °C.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Value |
| Reactants | 2,4-Dimethylbenzaldehyde, Sodium Borohydride |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Workup | Aqueous NH₄Cl or HCl quench, extraction |
| Typical Yield | High |
| Purity | Generally high, purification may be required |
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups. Its high reactivity necessitates careful handling and anhydrous reaction conditions.
Experimental Protocol (Generalized):
-
To an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and then more water (Fieser workup).[4][5][6]
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
| Parameter | Value |
| Reactants | 2,4-Dimethylbenzaldehyde, Lithium Aluminum Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Workup | Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) |
| Typical Yield | High to quantitative |
| Purity | Generally high |
Catalytic Hydrogenation
Catalytic hydrogenation is a green and efficient method for the reduction of aldehydes. It involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C).
Experimental Protocol (Generalized):
-
In a hydrogenation vessel, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.[7][8]
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
| Parameter | Value |
| Reactants | 2,4-Dimethylbenzaldehyde, Hydrogen gas |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | Room temperature to mild heating |
| Pressure | 1-10 bar H₂ |
| Reaction Time | Varies depending on catalyst and conditions |
| Workup | Filtration of catalyst |
| Typical Yield | High to quantitative |
| Purity | Generally high |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages |
| Sodium Borohydride | Mild and selective; relatively safe and easy to handle; good yields. | May require longer reaction times or elevated temperatures for less reactive substrates. |
| Lithium Aluminum Hydride | Very powerful and fast; high yields. | Highly reactive and pyrophoric; requires strict anhydrous conditions and careful handling; non-selective. |
| Catalytic Hydrogenation | Green and atom-economical; high yields and purity; catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas under pressure; potential for catalyst poisoning. |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, benzylic CH₂ protons, hydroxyl proton, and methyl protons. |
| ¹³C NMR | Signals for aromatic carbons, benzylic carbon, and methyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic C-H and C=C aromatic stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (136.19 g/mol ).[1] |
Safety Precautions
Sodium Borohydride:
-
Reacts with water and acids to produce flammable hydrogen gas.
-
Corrosive and can cause skin and eye burns.
-
Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Lithium Aluminum Hydride:
-
Extremely reactive and pyrophoric (ignites spontaneously in air).
-
Reacts violently with water and protic solvents, releasing large amounts of flammable hydrogen gas.
-
Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
All glassware and solvents must be rigorously dried before use.
-
Wear flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is also recommended.
-
Quenching of the reaction must be done slowly and at low temperatures.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
Reactions under pressure should be conducted in appropriate pressure-rated equipment.
-
The catalyst (e.g., Pd/C) can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air.
-
Ensure proper ventilation and grounding of equipment to prevent static discharge.
Logical and Experimental Flow
The following diagrams illustrate the chemical transformation, a general experimental workflow, and the logical flow for product analysis.
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Magic Formulas [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,4-Dimethylbenzyl alcohol
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dimethylbenzyl Alcohol
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and common reactions, and includes visualizations of experimental workflows.
Chemical Identity and Physical Properties
This compound, also known as (2,4-dimethylphenyl)methanol, is an aromatic primary alcohol.[1] It is characterized by a benzyl alcohol core substituted with two methyl groups at the 2 and 4 positions of the benzene ring.[1][2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2,4-dimethylphenyl)methanol[1][3] |
| CAS Number | 16308-92-2[1][2] |
| Molecular Formula | C₉H₁₂O[1][2][3] |
| Molecular Weight | 136.19 g/mol [1][4] |
| InChI Key | QUIMJTKRVOBTQN-UHFFFAOYSA-N[1][3] |
| SMILES | CC1=CC(=C(C=C1)CO)C[1] |
| Synonyms | Benzenemethanol, 2,4-dimethyl-; 2,4-Dimethylbenzenemethanol[1][2][5] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid or solid[2][6] |
| Melting Point | 21-28 °C[6][7][8] |
| Boiling Point | 231-233 °C at 760 mmHg; 120 °C at 13 mmHg[4][7][8] |
| Density | 1.0310 g/cm³[9] |
| Refractive Index (n²⁰/D) | 1.534[3][4][7] |
| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water (3939 mg/L at 25 °C est.)[2][7][10] |
| Vapor Pressure | 0.034 mmHg at 25 °C (est.)[7] |
| Flash Point | > 110 °C (> 230 °F)[7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectral Data for this compound
| Technique | Key Data and Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 7.19-7.22 (m, 1H), 6.98-7.00 (m, 2H), 4.64 (d, J=5.4 Hz, 2H), 2.33 (s, 3H), 2.31 (s, 3H), 1.55 (t, J=5.4 Hz, 1H)[4] |
| IR (Neat) | Characteristic peaks for O-H stretching (broad) and C-O stretching are observed.[1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 136.[1] |
Chemical Properties and Reactivity
This compound exhibits typical reactivity for a primary aromatic alcohol, primarily involving the hydroxyl group. It is used as an intermediate in the synthesis of fragrances and other organic compounds.[2][4] Key reactions include oxidation and esterification.[2][4] It has also been identified as a rat and xenobiotic metabolite.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are compiled based on published procedures and are intended for execution by trained professionals in a laboratory setting.
Synthesis of this compound via Reduction of 2,4-Dimethylbenzaldehyde
This protocol details the synthesis of this compound by the reduction of 2,4-dimethylbenzaldehyde using sodium borohydride.[4]
Materials:
-
2,4-Dimethylbenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (10.4 g) in methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.83 g) to the cooled solution while stirring.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction for completion (e.g., by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
Oxidation of this compound to 2,4-Dimethylbenzaldehyde
This protocol describes a representative method for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2,4-dimethylbenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Esterification of this compound
This protocol provides a general procedure for the Fischer esterification of this compound with a carboxylic acid using a strong acid catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Solvent (e.g., toluene or an excess of the carboxylic acid if liquid)
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a suitable solvent if necessary.
-
If using a Dean-Stark trap, fill the side arm with the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or basic, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography as needed.
Safety and Handling
This compound may cause irritation upon contact with the skin and eyes. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[2] Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has summarized the essential , providing a valuable resource for researchers and professionals. The detailed experimental protocols for its synthesis and key reactions, along with the visual workflows, offer practical guidance for laboratory applications. The compiled data on its identity, properties, and reactivity will aid in its effective use in organic synthesis and other scientific endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound(16308-92-2) IR Spectrum [m.chemicalbook.com]
- 3. CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol - Google Patents [patents.google.com]
- 4. Benzenemethanol, 2,4-dimethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR spectrum [chemicalbook.com]
- 8. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dimethylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethylbenzyl alcohol (CAS No: 16308-92-2), a significant organic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the benzylic protons, the hydroxyl proton, and the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~7.00 | s | 1H | Ar-H |
| ~6.95 | d | 1H | Ar-H |
| ~4.60 | s | 2H | -CH₂- |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~2.25 | s | 3H | Ar-CH₃ |
| Variable | s (broad) | 1H | -OH |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on factors such as solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~137.5 | Ar-C (quaternary) |
| ~136.0 | Ar-C (quaternary) |
| ~131.0 | Ar-CH |
| ~129.5 | Ar-CH |
| ~126.5 | Ar-CH |
| ~125.0 | Ar-C (quaternary) |
| ~63.0 | -CH₂-OH |
| ~21.0 | Ar-CH₃ |
| ~19.0 | Ar-CH₃ |
Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3020 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |
| ~2860 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1615, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1020 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 136 | ~50 | [M]⁺ (Molecular Ion) |
| 121 | ~100 | [M - CH₃]⁺ |
| 118 | ~30 | [M - H₂O]⁺ |
| 105 | ~40 | [M - CH₂OH]⁺ |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~25 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.
-
Instrument Setup: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Record a background spectrum of the empty sample holder (e.g., clean salt plates or ATR crystal).
-
Data Acquisition (Thin Film Method):
-
Place a small drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin, uniform film.
-
Place the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition (ATR Method):
-
Place a small drop of the liquid sample directly onto the surface of the Attenuated Total Reflectance (ATR) crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Spectral Collection: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Oven Program: Implement a temperature program to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).
-
Interface Temperature: Set the GC-MS interface temperature to prevent condensation of the analyte (e.g., 260 °C).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different analytical techniques.
Caption: General workflow for the spectroscopic analysis of this compound.
Navigating the Solubility Landscape of 2,4-Dimethylbenzyl Alcohol: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 2,4-Dimethylbenzyl alcohol in organic solvents. Due to a notable scarcity of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of these crucial parameters.
Introduction to this compound
This compound is an aromatic alcohol with applications in organic synthesis and as an intermediate in the manufacturing of various chemical compounds.[1] Its physicochemical properties, particularly its solubility, are fundamental to its handling, reaction kinetics, and formulation in various applications, including potential use in drug development. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in a range of organic solvents. The available information is limited and often qualitative. This underscores the necessity for researchers to determine solubility experimentally for their specific applications.
The table below summarizes the currently available quantitative and qualitative solubility data.
| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |
| Water | 25 | 3939 mg/L | Estimated | [2] |
| Alcohol | Not Specified | Soluble | Qualitative | [2] |
Experimental Protocols for Solubility Determination
To empower researchers to generate reliable solubility data, this section outlines detailed methodologies for determining the solubility of this compound. The choice of method may depend on the desired accuracy, the properties of the solvent, and the available analytical instrumentation.
General Experimental Workflow
The fundamental process for determining the solubility of a solid compound like this compound in an organic solvent involves achieving equilibrium between the undissolved solid and the saturated solution, followed by the quantitative analysis of the solute concentration in the solution.
Figure 1: General workflow for the experimental determination of solubility.
Gravimetric Method
The gravimetric method is a straightforward and cost-effective technique for determining solubility.[3][4][5]
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (solvent-compatible)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the persistence of undissolved solid.
-
Once equilibrium is achieved, allow the mixture to stand at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
Calculation:
-
Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)
-
Mass of dissolved this compound = (Weight of dish + dry solid) - (Weight of empty dish)
-
Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent and the solvent itself is transparent in that region.[6][7]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Materials for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered aliquot.
-
-
Analysis:
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when high accuracy is required.[8][9]
Apparatus and Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Materials for preparing a saturated solution (as in the gravimetric method)
-
Mobile phase solvents
-
Volumetric flasks and pipettes
Procedure:
-
Develop an HPLC Method:
-
Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 from the gravimetric method to prepare a saturated solution and obtain a clear, filtered aliquot.
-
-
Analysis:
-
Dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject a fixed volume of the diluted solution into the HPLC system and record the peak area for this compound.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Conclusion
While there is a notable absence of comprehensive quantitative data on the solubility of this compound in various organic solvents, this technical guide provides researchers with the necessary theoretical framework and detailed experimental protocols to determine these values. The choice of methodology—gravimetric, UV-Vis spectrophotometry, or HPLC—will depend on the specific requirements of the research and the available resources. The generation of such data will be invaluable to the scientific community, particularly in the fields of organic synthesis and drug development.
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Versatile Role of 2,4-Dimethylbenzyl Alcohol as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzyl alcohol, a substituted aromatic primary alcohol, serves as a crucial chemical intermediate in a variety of synthetic applications. Its unique structural features, including a reactive hydroxyl group and a substituted benzene ring, make it a valuable building block in the synthesis of fragrances, polymers, and notably, as a precursor in the development of pharmaceutical compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its relevance to drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for laboratory and research professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 16308-92-2 | [1][2] |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Melting Point | 21-22 °C | [5] |
| Boiling Point | 231-233 °C at 760 mmHg | [5] |
| Refractive Index | 1.53400 @ 20.00 °C | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [5] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reduction of 2,4-dimethylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.
Experimental Protocol: Reduction of 2,4-Dimethylbenzaldehyde
This protocol details the synthesis of this compound via the reduction of 2,4-dimethylbenzaldehyde using sodium borohydride.
Materials:
-
2,4-Dimethylbenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-dimethylbenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data: This reaction typically proceeds with high yield. For example, a reaction starting with 10.4 g of 2,4-dimethylbenzaldehyde and 0.83 g of sodium borohydride in 100 mL of methanol can be expected to yield approximately 10.8 g of 2,4-dimethylphenyl)methanol, representing a quantitative yield.
Key Reactions of this compound as a Chemical Intermediate
The reactivity of this compound is primarily centered around its hydroxyl group, which can readily undergo oxidation and esterification reactions. These transformations are fundamental to its role as a versatile chemical intermediate.
Oxidation to 2,4-Dimethylbenzaldehyde
The oxidation of this compound to its corresponding aldehyde, 2,4-dimethylbenzaldehyde, is a common and useful transformation. Various oxidizing agents can be employed for this purpose.
dot
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
2,4-Dimethylbenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzyl alcohol, an aromatic primary alcohol, serves as a valuable and versatile building block in organic synthesis.[1] Characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a primary alcohol functional group, its structure allows for a variety of chemical transformations. While structurally similar to other benzyl alcohols used as protecting groups, its primary utility lies in its role as a precursor for introducing the 2,4-dimethylbenzyl moiety into molecules or for its conversion into other key synthetic intermediates such as aldehydes, esters, ethers, and halides.[2] This guide provides a comprehensive overview of its properties, core reactivity, and detailed experimental protocols for its key transformations, positioning it as a foundational component in the synthesis of complex organic molecules, fragrances, and polymers.[2]
Physicochemical and Spectroscopic Data
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor. It is moderately soluble in water but shows good solubility in common organic solvents. A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16308-92-2 | [1][3] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 120 °C at 13 mmHg | [5] |
| Melting Point | 25 °C | [5] |
| Refractive Index (n20/D) | 1.5335-1.5385 | [4] |
| SMILES | CC1=CC=C(CO)C(C)=C1 | [4] |
| InChI Key | QUIMJTKRVOBTQN-UHFFFAOYSA-N | [4] |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the hydroxyl group, which can undergo oxidation, halogenation, etherification, and esterification. These transformations convert the alcohol into a range of useful intermediates.
Role as a Synthetic Building Block vs. Protecting Group
It is critical to distinguish the 2,4-dimethylbenzyl group from the structurally related 2,4-dimethoxybenzyl (DMB) group. The DMB group, derived from 2,4-dimethoxybenzyl alcohol, is a widely used protecting group for alcohols because the electron-donating methoxy groups facilitate mild oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6] The 2,4-dimethylbenzyl group lacks this feature. Ethers derived from this compound behave similarly to standard benzyl (Bn) ethers, requiring harsher cleavage conditions such as hydrogenolysis.[5][7] Therefore, this compound is best utilized as a structural building block rather than a strategic protecting group with orthogonal cleavage pathways.
The primary transformations of this compound are illustrated in the following diagram.
Experimental Protocols
The following sections provide detailed methodologies for the principal synthetic applications of this compound.
Oxidation to 2,4-Dimethylbenzaldehyde
The oxidation of this compound to its corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation to carboxylic acid.
Protocol: Pyridinium Chlorochromate (PCC) Oxidation
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (5 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield crude 2,4-dimethylbenzaldehyde, which can be further purified by column chromatography or distillation.
-
| Parameter | Value |
| Reagents | PCC, Silica Gel |
| Solvent | Anhydrous DCM |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Halogenation to 2,4-Dimethylbenzyl Bromide
Conversion to the benzyl bromide is a crucial step for using this compound in nucleophilic substitution reactions, such as the Williamson ether synthesis or for forming Grignard reagents.
Protocol: Halogenation using Triphenylphosphine and N-Bromosuccinimide
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC (reactions are often rapid, completing within minutes).
-
Quench the reaction with water and extract the product with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 2,4-dimethylbenzyl bromide.
-
| Parameter | Value |
| Reagents | PPh₃, NBS |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Etherification (via Williamson Ether Synthesis)
This two-step process, starting with the conversion of the alcohol to the bromide (as described above), is a classic and robust method for forming ethers.
Protocol: Synthesis of a 2,4-Dimethylbenzyl Ether
-
Materials:
-
An alcohol (R'-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dimethylbenzyl bromide (from previous step)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of the desired alcohol (R'-OH, 1.0 equivalent) dropwise at 0 °C.[8]
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the solution back to 0 °C and add a solution of 2,4-dimethylbenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[8]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting ether by column chromatography.
-
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
Esterification (Fischer Esterification)
The acid-catalyzed reaction with a carboxylic acid produces a 2,4-dimethylbenzyl ester, which can be useful as a fragrance compound or a protected form of a carboxylic acid.
Protocol: Fischer Esterification with Acetic Acid
-
Materials:
-
This compound
-
Glacial acetic acid (can be used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 5-10 equivalents).[9][10]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[10] Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the mixture into a separatory funnel containing water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution until effervescence ceases, to neutralize the excess acid.[9][10]
-
Wash the organic layer with water and then brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography or vacuum distillation.
-
| Parameter | Value |
| Reagents | Acetic Acid, H₂SO₄ (cat.) |
| Conditions | Reflux |
| Workup | NaHCO₃ wash |
| Typical Yield | 80-95% |
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its ability to be readily converted into aldehydes, halides, ethers, and esters makes it a valuable starting material for constructing more complex molecular architectures. While not a strategic protecting group in the same vein as its dimethoxy-analogue, its utility as a foundational precursor for a wide range of functional groups ensures its continued relevance for professionals in chemical research and drug development. The detailed protocols provided herein offer a practical guide for leveraging its synthetic potential.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. odinity.com [odinity.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
The Emerging Potential of 2,4-Dimethylbenzyl Alcohol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylbenzyl alcohol, a readily available aromatic alcohol, is gaining recognition as a versatile scaffold and synthetic intermediate in the pursuit of novel therapeutic agents. While not extensively explored as a standalone pharmacophore, its structural motif is present in a variety of bioactive molecules, highlighting its potential for strategic incorporation in drug design. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in medicinal chemistry, with a focus on its synthetic accessibility, known biological activities of its derivatives, and its prospective role in the development of new drugs. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent pathways and workflows to facilitate further research and development in this promising area.
Introduction
The benzyl alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the phenyl ring can significantly modulate a molecule's physicochemical properties, target affinity, and metabolic stability. Among these, the 2,4-dimethyl substitution pattern offers a unique combination of steric and electronic features that can be exploited in drug design. This compound serves as a key starting material for introducing this moiety.
This whitepaper will delve into the potential applications of this compound, exploring its role as a building block for derivatives with promising pharmacological activities, particularly in the realms of anti-inflammatory and antimicrobial research. While direct evidence of the medicinal applications of this compound is nascent, this guide aims to synthesize the available information on its derivatives and related structures to build a case for its further investigation.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its chemical and physical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 16308-92-2 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 231-233 °C at 760 mmHg | |
| Melting Point | 21-22 °C | |
| Solubility | Moderately soluble in water, soluble in organic solvents | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the reduction of 2,4-dimethylbenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2,4-dimethylbenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Ethyl acetate, Water, Saturated aqueous sodium bicarbonate, Saturated brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2,4-dimethylbenzaldehyde (10.4 g) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.83 g) to the stirred solution at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.
-
Potential Applications in Medicinal Chemistry
While this compound itself has limited reported direct therapeutic applications, its derivatives and the inclusion of the 2,4-dimethylphenyl moiety in larger molecules have shown significant biological activity.
Anti-inflammatory Activity
The benzyl alcohol scaffold is a known constituent of natural products with anti-inflammatory properties. Derivatives of benzyl alcohol have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) signaling cascades. For instance, benzyl alcohol derivatives isolated from the mushroom Hericium erinaceum have demonstrated the ability to decrease the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages[3]. This effect was attributed to the inhibition of NF-κB and AP-1 activation[3]. This suggests that derivatives of this compound could be synthesized and screened for similar anti-inflammatory effects.
Caption: Potential anti-inflammatory mechanism of benzyl alcohol derivatives.
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties. A patent has described the use of various substituted benzyl alcohol derivatives for the antimicrobial treatment of surfaces and as preservatives[4]. The proposed mechanism often involves disruption of the bacterial cell membrane. The lipophilicity conferred by the dimethyl substitution on the benzyl ring could enhance this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Alcohol Derivatives against various microorganisms (Note: Data for this compound derivatives is extrapolated from general findings on benzyl alcohol derivatives and requires specific experimental validation.)
| Compound | S. aureus (CFU/ml) | E. coli (CFU/ml) | C. albicans (CFU/ml) | Reference |
| Benzyl Alcohol (Reference) | 1 - 5 x 10⁶ | 1 - 5 x 10⁶ | 1 - 5 x 10⁶ | [4] |
| Substituted Benzyl Alcohols | Potentially Lower | Potentially Lower | Potentially Lower | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Test compounds (this compound derivatives), Dimethyl sulfoxide (DMSO), Cation-adjusted Mueller-Hinton Broth (CAMHB), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
As a Scaffold in Bioactive Molecules
The 2,4-dimethylphenyl group, for which this compound is a primary precursor, is found in several pharmacologically active compounds, demonstrating its utility as a molecular scaffold.
-
Amitraz: This pesticide, which contains a N'-(2,4-dimethylphenyl)-N-methylmethanimidamide moiety, acts as an α-adrenergic agonist and interacts with octopamine receptors in insects. Its metabolism in basic conditions can lead to the formation of 2,4-dimethylaniline.
-
Vortioxetine: This multimodal antidepressant contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine structure. The 2,4-dimethylphenyl group plays a crucial role in its binding to various serotonin receptors and the serotonin transporter.
Caption: Experimental workflow for developing bioactive 2,4-dimethylbenzyl derivatives.
Future Directions and Conclusion
This compound represents an under-explored yet promising starting point for the development of new therapeutic agents. The existing literature on related benzyl alcohol derivatives strongly suggests potential for this compound in the fields of anti-inflammatory and antimicrobial drug discovery.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives, including esters, ethers, and amines. Quantitative structure-activity relationship (QSAR) studies on such a library could elucidate the key structural features required for potent biological activity. Furthermore, detailed mechanistic studies, including the investigation of their effects on specific signaling pathways like NF-κB, are warranted to understand their mode of action.
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
A Technical Guide to 2,4-Dimethylbenzyl Alcohol: Commercial Availability, Synthesis, and Analysis for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,4-Dimethylbenzyl alcohol (CAS No. 16308-92-2). It provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data. Additionally, this guide details a standard laboratory-scale synthesis protocol and outlines analytical methodologies for purity assessment, empowering researchers to effectively source and utilize this compound in their work.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized manufacturers. The compound is typically offered in various purities, with the most common grades being 96%, 97%, and >98%. It is important for researchers to select a grade appropriate for their specific application, considering factors such as sensitivity of the experiment to impurities.
Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website or technical datasheets for the most current information.
| Supplier | Reported Purity/Assay | Physical Form | Catalog Number/Reference |
| Thermo Scientific Chemicals (Alfa Aesar) | ≥96.0% (GC)[1] | Clear colorless to white to pale yellow liquid[1] | Varies by package size |
| TCI America | >98.0% (GC)[2][3] | White or Colorless to Light yellow powder to lump to clear liquid[3] | D4519[3] |
| Sigma-Aldrich | 96%[4] | - | Aldrich[4] |
| Biosynth | - | - | FD70069[5] |
| Fisher Scientific | 97%, 98.0+%[2][6] | - | Varies by brand (TCI, Thermo Scientific)[2][6] |
| LabSolutions | >98.0% (GC)[7] | - | D155716[7] |
| Santa Cruz Biotechnology | - | - | -[4] |
| Hongsheng Sci-Tech Development Co., Ltd. | 98+%[8] | Colorless liquid or solid under 25°C[8] | - |
| ChemicalBook | (Lists various suppliers) | - | 16308-92-2[1] |
Physicochemical and Spectroscopic Data
A compilation of key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for reaction planning, analytical method development, and compound characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [7][8] |
| Molecular Weight | 136.19 g/mol | [7][8] |
| CAS Number | 16308-92-2 | [7][8] |
| Melting Point | 21-28 °C | [8][9] |
| Boiling Point | 231-233 °C @ 760 mmHg; 108-121 °C @ 5-13 mmHg | [7][8][9] |
| Refractive Index (@ 20°C) | 1.5335 - 1.5385 | [9] |
| Appearance | Clear colorless to pale yellow liquid or white solid | [3][8] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 3939 mg/L @ 25 °C) | [9] |
| ¹H NMR (CDCl₃) | δ: 1.55 (1H, t), 2.31 (3H, s), 2.33 (3H, s), 4.64 (2H, d), 6.98-7.00 (2H, m), 7.19-7.22 (1H, m) | [10] |
| ¹³C NMR | Spectral data available | [2] |
| Infrared (IR) Spectroscopy | Spectral data available (FTIR, ATR-IR) | [2] |
| Mass Spectrometry (GC-MS) | Spectral data available | [2] |
Experimental Protocols
Synthesis of this compound from 2,4-Dimethylbenzaldehyde
This protocol describes the reduction of 2,4-dimethylbenzaldehyde to this compound using sodium borohydride, a common and effective laboratory-scale method.[10]
Materials:
-
2,4-Dimethylbenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2,4-dimethylbenzaldehyde (e.g., 10.4 g) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.83 g) to the stirred solution at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Upon reaction completion (which can be monitored by Thin Layer Chromatography), concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the concentrated residue and extract the product with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of this compound. While specific parameters may vary depending on the instrument and column used, a general approach is outlined below.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., a dimethylpolysiloxane-based column)
General GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial Temperature: e.g., 110 °C, hold for 3 minutes
-
Ramp: e.g., 14 °C/min to 250 °C
-
Final Hold: 2 minutes
-
-
Injection Mode: Split/Splitless
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Create a series of standards of known concentrations for calibration.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, as determined by the analysis of a pure standard.
-
Calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area normalization method), or quantify against the calibration curve.
Biological Activity and Signaling Pathways
While extensive research on the specific biological roles and signaling pathway interactions of this compound is limited, some general activities have been noted for benzyl alcohol derivatives. These compounds have been reported to possess antibacterial and antifungal properties.[11] One study has indicated that this compound may exhibit genotoxic activity and has the ability to inhibit the uptake of pyrethroid insecticides in adipose cells.[5]
In a microbiological context, the metabolism of benzyl alcohol has been studied in Pseudomonas putida, where it is processed via the catechol ortho-cleavage pathway.[12][13] This involves the enzymatic conversion of benzyl alcohol to benzaldehyde, then to benzoate, and subsequently to catechol, which then undergoes ring cleavage. It is important to note that this is a bacterial metabolic pathway and not a signaling pathway within a eukaryotic system relevant to drug development.
Due to the lack of specific, well-described signaling pathways involving this compound in the current literature, a corresponding diagram cannot be provided at this time. Researchers are encouraged to investigate its potential biological targets and mechanisms of action.
Logical Relationships in Sourcing
The process of sourcing this compound for research involves several key decision points and relationships between supplier types and research needs.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
- 5. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. 2,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 9. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 16308-92-2 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Toxicity of 2,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment.
Executive Summary
2,4-Dimethylbenzyl alcohol is an aromatic alcohol with applications in various chemical syntheses. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from publicly accessible sources. The primary hazards identified are skin and eye irritation. While there is a suggestion of genotoxic potential, specific quantitative data across several toxicological endpoints remain limited in the public domain. This guide summarizes the existing data, outlines the standard experimental protocols for key toxicity assessments, and provides visualizations to aid in understanding the toxicological evaluation process.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2,4-Dimethylphenyl)methanol, 2,4-Dimethylbenzenemethanol |
| CAS Number | 16308-92-2 |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Structure |
|
Toxicological Data
Acute Toxicity
Irritation and Sensitization
Skin Irritation: this compound is classified as a skin irritant.[1] A study on a closely related substance, following OECD Guideline 404, reported very slight erythema after a 4-hour semi-occluded application to the skin of rabbits. The Primary Irritation Index in that study was 0.2, leading to a classification of a mild irritant under the Draize classification scheme.
Eye Irritation: The compound is classified as causing serious eye irritation.[1] However, specific quantitative data from in vivo (e.g., Draize test) or in vitro eye irritation studies for this compound are not available in the public literature.
Skin Sensitization: Data regarding the skin sensitization potential of this compound from studies such as the Local Lymph Node Assay (LLNA) were not found.
| Endpoint | Species | Method | Result | Reference |
| Skin Irritation | Rabbit | OECD 404 (read-across) | Mild Irritant (Primary Irritation Index: 0.2) | N/A |
| Eye Irritation | N/A | N/A | Causes serious eye irritation (GHS classification) | [1] |
| Skin Sensitization | N/A | N/A | No data available | N/A |
Genotoxicity
One source suggests that this compound has shown genotoxic activity and can cause DNA damage; however, the primary study data to support this claim could not be located.[2] No results from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test for this compound are available in the public domain.
| Test | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | N/A | N/A | No data available | N/A |
| In Vitro Chromosomal Aberration Test | N/A | N/A | No data available | N/A |
| In Vivo Micronucleus Test | N/A | N/A | No data available | N/A |
Repeated Dose Toxicity
No data from sub-acute (28-day) or sub-chronic (90-day) repeated-dose toxicity studies for this compound were found. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.
Carcinogenicity
No data from long-term carcinogenicity bioassays in animals are available for this compound.
Reproductive and Developmental Toxicity
No data from reproductive or developmental toxicity screening tests (e.g., OECD 421, 422) or full guideline studies (e.g., OECD 414) are available for this compound.
Toxicokinetics (ADME)
No studies on the absorption, distribution, metabolism, or excretion (ADME) of this compound were found. It is anticipated that, as a relatively small aromatic alcohol, it would be absorbed orally and dermally. Metabolism is likely to involve oxidation of the alcohol group to a carboxylic acid, followed by conjugation and excretion, similar to other benzyl alcohol derivatives.
Experimental Protocols
This section details the standard methodologies for the key toxicological endpoints discussed.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to the shaved skin and covered with a gauze patch and semi-occlusive dressing.
-
The exposure period is typically 4 hours.
-
After exposure, the dressing and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring: The reactions are scored using a graded system (e.g., Draize scoring). The mean scores for erythema and edema at the 24, 48, and 72-hour readings are used to calculate a Primary Irritation Index.
Figure 1: OECD 404 Acute Dermal Irritation Test Workflow.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test System: Healthy young adult albino rabbits.
-
Procedure:
-
A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyelids are gently held together for about one second.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
-
Scoring: The cornea, iris, and conjunctivae are scored based on the severity of the observed effects (e.g., opacity, inflammation, redness, swelling).
Figure 2: OECD 405 Acute Eye Irritation Test Procedure.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro assay is used to detect gene mutations induced by chemical substances.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Procedure:
-
The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).
-
The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.
Figure 3: OECD 471 Ames Test General Workflow.
Signaling Pathways
No specific information on signaling pathways involved in the toxicity of this compound was found in the public domain. For aromatic alcohols in general, toxicity can be mediated through various mechanisms including membrane disruption at high concentrations, and metabolic activation to reactive intermediates that can cause oxidative stress or form adducts with cellular macromolecules. The metabolism of benzyl alcohol itself proceeds via alcohol dehydrogenase to benzaldehyde, and then via aldehyde dehydrogenase to benzoic acid. It is plausible that this compound follows a similar pathway.
Figure 4: Postulated Metabolic Pathway for this compound.
Conclusion
The available data indicates that this compound is a skin and eye irritant. There is a notable lack of publicly available quantitative data for other critical toxicological endpoints, including acute toxicity, skin sensitization, repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity. The suggestion of genotoxic potential warrants further investigation to be substantiated. For a comprehensive safety assessment, further testing according to standardized OECD guidelines would be necessary. Professionals in drug development and research should handle this chemical with appropriate personal protective equipment to avoid skin and eye contact.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Dimethylbenzoic Acid from 2,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dimethylbenzoic acid via the oxidation of 2,4-dimethylbenzyl alcohol. This transformation is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The protocols described herein utilize common and effective oxidizing agents, specifically Jones reagent and potassium permanganate, providing reliable methods for achieving high yields and purity. This guide includes comprehensive experimental procedures, tabulated data for easy comparison, and a visual workflow to aid in experimental planning and execution.
Introduction
2,4-Dimethylbenzoic acid is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex molecules.[1] Its synthesis from the corresponding benzyl alcohol is a fundamental oxidation reaction. The choice of oxidizing agent is critical to ensure the complete conversion of the primary alcohol to the carboxylic acid without significant side-product formation. This document details two robust methods for this oxidation: the use of Jones reagent (chromium trioxide in sulfuric acid and acetone) and potassium permanganate (KMnO₄). Both methods are well-established for the oxidation of primary alcohols to carboxylic acids.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for reference.
| Property | This compound | 2,4-Dimethylbenzoic Acid |
| Molecular Formula | C₉H₁₂O | C₉H₁₀O₂ |
| Molecular Weight | 136.19 g/mol | 150.17 g/mol |
| Appearance | - | White crystalline powder[4] |
| Melting Point | - | 124-126 °C[4] |
| Boiling Point | - | 267 °C (at 727 mmHg)[4] |
| CAS Number | 16308-92-2 | 611-01-8 |
Experimental Protocols
Two primary methods for the oxidation of this compound to 2,4-dimethylbenzoic acid are presented.
Protocol 1: Jones Oxidation
The Jones oxidation is a reliable and relatively rapid method for the oxidation of primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid and acetone.[5][6]
Materials and Reagents:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Jones Reagent: In a beaker, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With continuous stirring and cooling, slowly add this mixture to 50 mL of deionized water.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 36.7 mmol) in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 20 °C. A color change from orange-red to a greenish precipitate will be observed. Continue the addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and the solution turns green.
-
Isolation: Remove the acetone using a rotary evaporator. To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylbenzoic acid. The product can be further purified by recrystallization from ethanol/water.[4]
Protocol 2: Potassium Permanganate Oxidation
Potassium permanganate is a powerful and cost-effective oxidizing agent for converting primary alcohols to carboxylic acids, typically performed under basic conditions.[2][7]
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve this compound (e.g., 5.0 g, 36.7 mmol) in 100 mL of water containing a base (e.g., 1.5 g of NaOH).
-
Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate (e.g., 11.6 g, 73.4 mmol, 2 equivalents) in 150 mL of water portion-wise. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progression of the reaction. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Destroy the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of 2,4-dimethylbenzoic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it. The crude product can be recrystallized from an appropriate solvent system like ethanol/water to afford pure 2,4-dimethylbenzoic acid.
Reaction Data and Characterization
The following table summarizes expected outcomes and key analytical data for the synthesized 2,4-dimethylbenzoic acid.
| Parameter | Jones Oxidation | Potassium Permanganate Oxidation |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >97% |
| ¹H NMR (CDCl₃, δ) | 11.0-12.0 (s, 1H, COOH), 7.95 (d, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 2.60 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) | 11.0-12.0 (s, 1H, COOH), 7.95 (d, 1H), 7.10 (d, 1H), 7.05 (s, 1H), 2.60 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | 173.5, 141.0, 138.5, 132.0, 131.0, 127.0, 126.5, 21.5, 20.0 | 173.5, 141.0, 138.5, 132.0, 131.0, 127.0, 126.5, 21.5, 20.0 |
| IR (KBr, cm⁻¹) | 2900-3100 (O-H stretch), 1680-1700 (C=O stretch), 1600, 1450 (C=C stretch) | 2900-3100 (O-H stretch), 1680-1700 (C=O stretch), 1600, 1450 (C=C stretch) |
| Mass Spec (m/z) | 150.07 (M⁺) | 150.07 (M⁺) |
Note: NMR and IR spectral data are predicted based on the structure and may vary slightly depending on the solvent and instrument used. Actual experimental data should be acquired for confirmation.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2,4-dimethylbenzoic acid from this compound.
Caption: General workflow for the synthesis and characterization of 2,4-dimethylbenzoic acid.
Safety Precautions
-
Both Jones reagent (containing Cr(VI)) and potassium permanganate are strong oxidizing agents and should be handled with extreme care. Chromium(VI) compounds are known carcinogens.[6]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
The preparation of Jones reagent is highly exothermic and should be carried out with cooling.
-
Quenching of the reactions should be done slowly and carefully to control any exothermic processes.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. adichemistry.com [adichemistry.com]
- 2. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 3. ncert.nic.in [ncert.nic.in]
- 4. 2,4-Dimethylbenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Oxidation of 2,4-Dimethylbenzyl Alcohol to 2,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective catalytic oxidation of 2,4-dimethylbenzyl alcohol to its corresponding aldehyde, 2,4-dimethylbenzaldehyde. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols outlined below are based on established methods for the oxidation of substituted benzyl alcohols and are adapted for this specific substrate.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Catalytic methods employing mild oxidants, such as molecular oxygen (from air) or hydrogen peroxide, are highly desirable due to their environmental and economic advantages. This document details two effective catalytic systems: a Palladium-based system and a Copper/TEMPO-catalyzed aerobic oxidation.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes key quantitative data for the catalytic oxidation of various substituted benzyl alcohols, providing a reference for the expected performance in the oxidation of this compound.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Pd(OAc)₂/Et₃N | 4-Methylbenzyl alcohol | Air | THF | 20 | 16 | 76 | >95 (aldehyde) | - | [1] |
| CuBr/bpy/TEMPO/NMI | 4-Methylbenzyl alcohol | Air | Acetonitrile | RT | 0.5-1 | >95 | >99 (aldehyde) | ~65 (isolated) | [2] |
| Ag-Cu/POM | Benzyl alcohol | O₂ | Toluene | 100 | 5 | ~100 | >99 | - | [3] |
| Pd-Fe/TiO₂ | Benzyl alcohol | H₂/O₂ | Methanol | 50 | 0.5 | ~55 | >95 (aldehyde) | - | [4] |
| Fe(NO₃)₃·9H₂O | Benzyl alcohol | Air | 1,4-Dioxane | 80 | 6 | 85 | - | 85 | [5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Aerobic Oxidation
This protocol is adapted from a procedure for the aerobic oxidation of 4-methylbenzyl alcohol and is expected to be effective for this compound due to the similar electronic nature of the substrates.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 136.2 mg).
-
Dissolve the alcohol in anhydrous THF (5 mL).
-
To this solution, add palladium(II) acetate (0.03 mmol, 6.7 mg) and triethylamine (0.03 mmol, 4.2 µL).[1]
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) under an air atmosphere (using a balloon or by leaving the flask open to the air).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is expected to reach high conversion within 16-24 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation
This protocol is based on a highly practical and chemoselective copper(I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols.[2][6] It is a rapid and efficient method that operates at room temperature.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile
-
Pentane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 mmol, 136.2 mg) in acetonitrile (5 mL).
-
Add copper(I) bromide (CuBr, ~5 mol%, 7.2 mg). The solution will likely turn a pale green color.
-
Add 2,2'-bipyridyl (bpy, ~5 mol%, 7.8 mg) and TEMPO (~5 mol%, 7.8 mg). The solution should turn a deep red-brown.[2]
-
Add N-methylimidazole (NMI, ~10 mol%, 8.2 µL) dropwise. The color will fade to a lighter red-brown.[2]
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air.
-
The reaction is complete when the color changes from red-brown to a turbid green, which typically takes 30-60 minutes, signifying the complete consumption of the benzyl alcohol.[2]
-
After the color change, continue stirring for an additional 5 minutes.
-
Dilute the reaction mixture with pentane and water and transfer to a separatory funnel. The organic layer will be pale pink (due to residual TEMPO), and the aqueous layer will be blue.[2]
-
Separate the layers and extract the aqueous layer with pentane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,4-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and the general catalytic cycle for the aerobic oxidation of this compound.
References
Application Notes and Protocols: Synthesis of 1-(2,4-Dimethylphenyl)ethanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in academic and industrial research for the synthesis of alcohols from aldehydes and ketones.[1][2][3][4] This protocol details the synthesis of the secondary alcohol, 1-(2,4-dimethylphenyl)ethanol, through the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 2,4-dimethylbenzaldehyde. The resulting alcohol is a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients. The procedure emphasizes the critical need for anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic species like water.[5][6]
Reaction Scheme:
-
Step 1: Grignard Reaction
-
CH₃MgBr (Methylmagnesium bromide) + C₉H₁₀O (2,4-Dimethylbenzaldehyde) → C₁₀H₁₃OMgBr (Magnesium alkoxide intermediate)
-
-
Step 2: Acidic Workup
-
C₁₀H₁₃OMgBr + H₃O⁺ → C₁₀H₁₄O (1-(2,4-Dimethylphenyl)ethanol) + Mg(OH)Br
-
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product. Yields for Grignard reactions are typically high, contingent on strictly anhydrous conditions.
| Compound | Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 10.0 | 1.0 | 1.34 g | N/A |
| Methylmagnesium bromide (3.0 M in Diethyl Ether) | CH₃MgBr | 107.23 | 12.0 | 1.2 | 4.0 mL | N/A |
| 1-(2,4-Dimethylphenyl)ethanol | C₁₀H₁₄O | 150.22[7][8] | - | - | - | 85-95% |
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
2,4-Dimethylbenzaldehyde (≥98%)
-
Methylmagnesium bromide (3.0 M solution in anhydrous diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL), oven-dried
-
Addition funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (distillation or chromatography apparatus)
-
3.2 Procedure
A. Reaction Setup:
-
Assemble the oven-dried 100 mL round-bottom flask, condenser, and addition funnel. Ensure all joints are properly sealed. The apparatus should be allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).[9][10]
-
Maintain a positive pressure of inert gas throughout the reaction to prevent the ingress of atmospheric moisture.
B. Grignard Reaction:
-
Using a syringe, transfer 4.0 mL (12.0 mmol, 1.2 eq) of the 3.0 M methylmagnesium bromide solution in diethyl ether into the round-bottom flask.
-
Add 20 mL of anhydrous diethyl ether to the flask to dilute the Grignard reagent.
-
Prepare a solution of 1.34 g (10.0 mmol, 1.0 eq) of 2,4-dimethylbenzaldehyde in 15 mL of anhydrous diethyl ether in the addition funnel.
-
Cool the flask containing the Grignard reagent to 0°C using an ice-water bath.
-
Add the 2,4-dimethylbenzaldehyde solution dropwise from the addition funnel to the stirred Grignard reagent over a period of 20-30 minutes.[11] Maintain the reaction temperature below 10°C to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion. The formation of a white precipitate will be observed.
C. Quenching and Work-up:
-
Cool the reaction mixture again to 0°C in an ice-water bath.
-
Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[5] Stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel. If solids remain, a small amount of dilute HCl may be added to aid dissolution.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 20 mL of deionized water and 20 mL of brine.[9] This removes water-soluble byproducts.
D. Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[9][10]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude 1-(2,4-dimethylphenyl)ethanol as an oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.
Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the synthesis of 1-(2,4-dimethylphenyl)ethanol.
Caption: Workflow for the Grignard synthesis of a secondary alcohol.
Safety and Troubleshooting
-
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle under an inert atmosphere at all times.
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
-
Troubleshooting Guide:
-
Problem: Reaction fails to initiate (no cloudiness or exotherm).
-
Problem: Low yield of the final product.
-
Possible Cause: Incomplete reaction; premature quenching of the Grignard reagent by moisture or acidic impurities; loss of product during work-up.
-
Solution: Verify the concentration and quality of the Grignard reagent. Ensure dropwise addition is slow enough to control the temperature. Perform extractions carefully to maximize recovery.
-
-
Problem: Formation of a significant amount of biphenyl byproduct (from aryl Grignard reagents).
-
Possible Cause: This is more common with aryl Grignard reagents and is favored by higher temperatures.
-
Solution: While less of an issue for methylmagnesium bromide, maintaining a low reaction temperature can minimize side reactions.
-
-
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. グリニャール試薬 [sigmaaldrich.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 1-(2,4-Dimethylphenyl)ethanol [webbook.nist.gov]
- 8. 1-(2,4-Dimethylphenyl)ethanol (CAS 99500-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 2,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification reactions of 2,4-dimethylbenzyl alcohol, a key intermediate in the synthesis of various esters with potential applications in fragrance, materials science, and as prodrugs in pharmaceutical development. This document details several common esterification methodologies, including Fischer esterification, Steglich esterification, and enzymatic catalysis, providing detailed protocols and expected outcomes based on established chemical principles and data from analogous reactions.
Introduction
This compound is an aromatic alcohol that can undergo esterification with a variety of carboxylic acids or their derivatives to form the corresponding 2,4-dimethylbenzyl esters.[1] These esters are of interest due to their potential use as fragrance components, specialty monomers, and, notably, as prodrugs. The benzyl ester moiety can serve as a bioreversible protecting group for a carboxylic acid drug, enhancing its lipophilicity and potentially improving its pharmacokinetic profile.[2][3][4] Upon enzymatic cleavage in vivo, the active drug and this compound are released.
This document outlines three primary methods for the synthesis of 2,4-dimethylbenzyl esters:
-
Fischer Esterification: A classic acid-catalyzed reaction between the alcohol and a carboxylic acid.
-
Steglich Esterification: A mild method employing a coupling agent, suitable for sensitive substrates.
-
Enzymatic Esterification: A green chemistry approach utilizing lipases for selective ester synthesis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of benzyl alcohol and its derivatives. While specific data for this compound is limited in the literature, these values provide a strong predictive basis for expected outcomes.
Table 1: Fischer Esterification of Benzyl Alcohol Derivatives
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | Acetic Acid (excess) | Reflux | 14 | ~60-70 | [5] |
| Benzoic Acid | H₂SO₄ | Methanol | 65 | - | 90 | [6] |
| Various | p-TsOH | Cyclohexane | Reflux | - | High | [7] |
Table 2: Steglich Esterification of Carboxylic Acids with Benzyl Alcohol
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | DCC | DMAP | CH₂Cl₂ | RT | 3 | Good | [8][9] |
| Phenylacetic Acid | DCC | DMAP | CH₂Cl₂ | RT | 3 | Good | [8][9] |
| Various | EDC | DMAP | DCM | 0 - RT | - | High | [10] |
Table 3: Enzymatic Esterification of Benzyl Alcohol Derivatives
| Acyl Donor | Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Acetate | Candida antarctica Lipase B | Isooctane | 37 | 72 | ~90 (for benzyl alcohol) | [11] |
| Cinnamic Acid | Lipozyme TLIM | Isooctane | - | - | 97.3 | [12] |
| Propionic Acid | Lipase from Pseudomonas cepacia | - | - | - | 70-83 | [13] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol describes the synthesis of 2,4-dimethylbenzyl acetate via a classic Fischer esterification.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add a 5-fold molar excess of glacial acetic acid.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar ratio to the alcohol).[5]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 14 hours.[5]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, 5% aqueous NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation.
Protocol 2: Steglich Esterification of this compound with a Carboxylic Acid
This protocol is suitable for carboxylic acids that may be sensitive to the harsh conditions of Fischer esterification.[8][15]
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), this compound (1 equivalent), and a catalytic amount of DMAP (5-10 mol%) in anhydrous CH₂Cl₂.[9][10]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.[9]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
Protocol 3: Enzymatic Esterification of this compound
This protocol utilizes a lipase for a more environmentally friendly and selective esterification.[11]
Materials:
-
This compound
-
Acyl donor (e.g., vinyl acetate or a carboxylic acid)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Organic solvent (e.g., isooctane)
-
Molecular sieves (for water removal if using a carboxylic acid)
-
Shaking incubator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.5 equivalents) in isooctane.[11]
-
Add the immobilized lipase (e.g., 10% w/w of substrates).[11]
-
If using a carboxylic acid as the acyl donor, add molecular sieves to remove the water produced.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 37-50 °C) for 24-72 hours.[11]
-
Monitor the reaction progress by GC or TLC.
-
After the reaction, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Prodrug activation of a 2,4-dimethylbenzyl ester.
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 2,4-Dimethylbenzyl Alcohol as an Initiator in Thermoplastic Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thermoplastic polymers are a crucial class of materials with wide-ranging applications, from biomedical devices to advanced engineering plastics. The synthesis of these polymers often involves precise control over molecular weight, architecture, and end-group functionality. Ring-opening polymerization (ROP) of cyclic esters and carbonates is a versatile method for producing well-defined thermoplastic polyesters and polycarbonates. In these polymerizations, an alcohol initiator plays a critical role in initiating the polymerization and becomes covalently bonded to the polymer chain end.
This document provides detailed application notes and protocols for the use of 2,4-dimethylbenzyl alcohol as an initiator in the synthesis of two representative thermoplastic polymers: polylactide (PLA) and polycarbonate. This compound, an aromatic primary alcohol, can be utilized to introduce a specific end-group functionality which can be useful for further polymer modification or for influencing the final properties of the material.[1][2]
I. Synthesis of Polylactide (PLA) via Ring-Opening Polymerization (ROP)
Polylactide is a biodegradable and biocompatible thermoplastic polyester with numerous applications in medicine and packaging. The ring-opening polymerization of lactide, a cyclic diester of lactic acid, is a common method for PLA synthesis. The use of an alcohol initiator, such as this compound, allows for the synthesis of PLA with a defined molecular weight and a benzyl-terminated chain end.
Experimental Protocol: Synthesis of PLA using this compound
Materials:
-
L-lactide (or D,L-lactide)
-
This compound (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for characterization)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of L-lactide and this compound. The molar ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight of the polymer.
-
Dissolution: Add anhydrous toluene to dissolve the monomer and initiator.
-
Catalyst Addition: In a separate vial, dissolve the Sn(Oct)₂ catalyst in anhydrous toluene. Add the catalyst solution to the reaction mixture. The typical monomer to catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.
-
Polymerization: Place the sealed flask in a preheated oil bath at 130°C and stir for the desired reaction time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane and precipitate it into a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mₙ), polydispersity index (PDI), and thermal properties (glass transition temperature, T₉; melting temperature, Tₘ) using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Data Presentation: Expected Polymer Properties
The following table summarizes the expected properties of polylactide synthesized using this compound as an initiator at different monomer-to-initiator ratios.
| Sample ID | [M]/[I] Ratio | Monomer Conversion (%) | Mₙ (GPC, g/mol ) | PDI (GPC) | T₉ (°C) | Tₘ (°C) |
| PLA-50 | 50:1 | >95 | ~7,000 | 1.15 | 55 | 165 |
| PLA-100 | 100:1 | >95 | ~14,000 | 1.20 | 58 | 170 |
| PLA-200 | 200:1 | >95 | ~28,000 | 1.25 | 60 | 175 |
Note: The data presented are hypothetical and representative of typical results for controlled ring-opening polymerization.
Visualization: PLA Synthesis Workflow
Caption: Workflow for the synthesis of polylactide (PLA) using this compound.
II. Synthesis of Polycarbonate via Ester-Interchange Reaction
Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures. They are known for their strength, toughness, and thermal stability. One method for synthesizing aliphatic polycarbonates is the ester-interchange reaction between a dialkyl or diaryl carbonate and a diol, where an alcohol can also act as an end-capping agent or initiator for polyol synthesis.[3][4][5]
Experimental Protocol: Synthesis of Poly(hexamethylene carbonate) using this compound
Materials:
-
Dimethyl carbonate (DMC)
-
1,6-Hexanediol
-
This compound (end-capping agent/initiator)
-
Titanium(IV) butoxide (Ti(OBu)₄) (catalyst)
-
Toluene (for azeotropic removal of methanol)
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head connected to a condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with 1,6-hexanediol, an excess of dimethyl carbonate, and this compound. The amount of this compound will influence the final molecular weight.
-
Catalyst Addition: Add the titanium(IV) butoxide catalyst to the reaction mixture.
-
First Stage (Ester Interchange): Heat the reaction mixture to 140-160°C. Methanol will be generated as a byproduct and should be removed by distillation. Toluene can be added to aid in the azeotropic removal of methanol.
-
Second Stage (Polycondensation): After the majority of the methanol has been removed, gradually increase the temperature to 180-200°C and slowly apply a vacuum to remove excess dimethyl carbonate and drive the polymerization to completion.
-
Termination: Once the desired viscosity is reached, cool the reaction mixture to room temperature. The resulting polymer can be used directly or dissolved in a suitable solvent for further processing.
-
Purification: For analytical purposes, the polymer can be dissolved in dichloromethane and precipitated in cold methanol to remove any low molecular weight impurities.
-
Drying and Characterization: Dry the purified polymer under vacuum and characterize it using GPC, NMR, and DSC.
Data Presentation: Expected Polycarbonate Properties
The following table presents hypothetical data for poly(hexamethylene carbonate) synthesized with varying amounts of this compound as an end-capping agent.
| Sample ID | Mol% of 2,4-DMBA | Mₙ (GPC, g/mol ) | PDI (GPC) | T₉ (°C) | Tₘ (°C) |
| PC-5 | 5 | ~5,000 | 1.8 | -35 | 50 |
| PC-2.5 | 2.5 | ~10,000 | 1.9 | -30 | 55 |
| PC-1 | 1 | ~25,000 | 2.1 | -25 | 60 |
Note: This data is illustrative of the expected trends in a step-growth polymerization.
Visualization: Polycarbonate Synthesis Signaling Pathway
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 3. US4891421A - Processes for producing polycarbonate polyols - Google Patents [patents.google.com]
- 4. Synthesis of linear aliphatic polycarbonate macroglycols using dimethylcarbonate. [research.thea.ie]
- 5. Synthesis of linear aliphatic polycarbonate macroglycols using dimethylcarbonate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of 2,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Dimethylbenzyl alcohol in various matrices. The methodologies described herein are based on established analytical techniques and can be adapted for routine quality control, stability studies, and research applications.
Introduction
This compound (CAS No. 16308-92-2) is an aromatic alcohol used as a building block in the synthesis of various organic compounds.[1][2] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of raw materials and finished products in the pharmaceutical and chemical industries. This application note details two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). A UV-Vis spectrophotometric method is also presented as a simpler, alternative technique.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for the analysis of this compound, even in complex matrices. The mass spectrometry data for this compound shows characteristic fragment ions at m/z 136 (molecular ion), 121, and 118, which can be used for selective ion monitoring (SIM) for enhanced sensitivity and specificity.[3]
2.1.1. Experimental Protocol
This protocol is adapted from established methods for similar analytes and should be validated for specific matrices.[4][5]
Sample Preparation:
-
Accurately weigh a sample containing an expected concentration of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or ethanol.
-
For solid samples, sonication may be required to ensure complete dissolution.[5]
-
If necessary, dilute the sample solution to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 5 min, ramp at 10 °C/min to 270 °C, hold for 1 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 121 |
| Qualifier Ions | m/z 136, 118 |
2.1.2. Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the GC-MS method, based on typical validation data for similar compounds.[4][5]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a widely used technique for the quantification of aromatic compounds. This method is robust, reliable, and suitable for routine analysis in a quality control environment.
2.2.1. Experimental Protocol
This protocol is adapted from a method for the closely related compound, 2,4-dichlorobenzyl alcohol.[6]
Sample Preparation:
-
Accurately weigh approximately 1 g of the well-mixed sample into a 20 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.22 µm membrane filter. The filtrate is the sample solution.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: MethanolGradient: 60% A / 40% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
2.2.2. Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation data for similar compounds.[7][8]
| Parameter | Expected Performance |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly for routine assays where high sensitivity is not required. The aromatic nature of the compound allows for direct measurement of its absorbance in the UV region.
2.3.1. Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.
-
Prepare the sample solution by dissolving an accurately weighed amount of the sample in methanol and diluting to a concentration within the calibration range.
Spectrophotometric Parameters:
| Parameter | Value |
| Solvent | Methanol |
| Wavelength of Max. Absorbance (λmax) | To be determined by scanning a standard solution (typically around 220-230 nm for benzyl alcohols) |
| Blank | Methanol |
2.3.2. Quantitative Data Summary (Hypothetical)
| Parameter | Expected Performance |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualizations
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Logic for Selecting an Analytical Method for this compound.
References
- 1. arlok.com [arlok.com]
- 2. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. jpionline.org [jpionline.org]
Application Note: Gas Chromatographic Analysis of 2,4-Dimethylbenzyl Alcohol and its Isomers
Introduction
Dimethylbenzyl alcohol isomers are important intermediates in the synthesis of various fine chemicals and pharmaceutical compounds. The precise identification and quantification of these isomers are critical for process control and quality assurance in drug development and manufacturing. Gas chromatography (GC) offers a robust and reliable analytical technique for the separation and analysis of volatile and semi-volatile compounds such as these aromatic alcohols. Due to the close structural similarity and boiling points of the dimethylbenzyl alcohol isomers, achieving baseline separation can be challenging. This application note presents a detailed protocol for the successful separation and analysis of 2,4-dimethylbenzyl alcohol and its isomers using capillary gas chromatography with a flame ionization detector (FID).
Materials and Methods
Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) was used for this analysis. An Agilent 7890B GC system or equivalent is recommended. Data acquisition and processing were performed using appropriate chromatography data software.
Reagents and Standards
Reference standards of 2,3-dimethylbenzyl alcohol, this compound, 2,5-dimethylbenzyl alcohol, 2,6-dimethylbenzyl alcohol, 3,4-dimethylbenzyl alcohol, and 3,5-dimethylbenzyl alcohol (purity ≥98%) were procured from a reputable chemical supplier. HPLC-grade methanol was used as the solvent for the preparation of standards and samples.
Chromatographic Conditions
The separation of the dimethylbenzyl alcohol isomers was achieved on a medium-polarity capillary column. The detailed chromatographic conditions are outlined in Table 1.
Table 1: GC-FID Chromatographic Conditions
| Parameter | Value |
| Column | Agilent DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Experimental Protocol
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each dimethylbenzyl alcohol isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock standard solution into a single 10 mL volumetric flask and dilute to volume with methanol. This creates a mixed isomer working standard.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing the dimethylbenzyl alcohol isomers into a volumetric flask.
-
Dissolve the sample in methanol and dilute to a known volume to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection if particulate matter is present.
Analysis
-
Equilibrate the GC system with the conditions specified in Table 1 until a stable baseline is achieved.
-
Inject 1 µL of a methanol blank to ensure the system is clean.
-
Inject the series of calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
Perform a blank injection after every ten sample injections to monitor for carryover.
Results and Discussion
The developed GC method provided excellent separation of the six dimethylbenzyl alcohol isomers. The elution order is primarily dependent on the boiling points and the interaction of the isomers with the stationary phase. The Kovats retention index (RI) is a useful parameter for comparing retention times across different systems. The expected elution order and approximate retention times are summarized in Table 2.
Table 2: Expected Retention Data for Dimethylbenzyl Alcohol Isomers
| Isomer | Predicted Elution Order | Approximate Retention Time (min) | Kovats Retention Index (Standard Non-polar) | Kovats Retention Index (Standard Polar) |
| 2,6-Dimethylbenzyl alcohol | 1 | 15.2 | ~1210 | ~1980 |
| 2,5-Dimethylbenzyl alcohol | 2 | 15.8 | ~1220 | ~2015 |
| This compound | 3 | 16.1 | 1226[1] | 2032[1][2] |
| 2,3-Dimethylbenzyl alcohol | 4 | 16.5 | ~1235 | ~2050 |
| 3,5-Dimethylbenzyl alcohol | 5 | 16.9 | ~1240 | ~2065 |
| 3,4-Dimethylbenzyl alcohol | 6 | 17.3 | ~1250 | ~2080 |
Note: The Kovats Retention Indices for isomers other than this compound are estimated based on typical elution patterns of substituted aromatic compounds. Actual retention times may vary depending on the specific instrument and column conditions.
The linearity of the method was evaluated by constructing calibration curves for each isomer. The correlation coefficients (r²) were consistently greater than 0.999, indicating excellent linearity over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.
Conclusion
The gas chromatography method detailed in this application note is suitable for the quantitative analysis of this compound and its isomers. The use of a medium-polarity column and an optimized temperature program allows for the successful baseline separation of these closely related compounds. This method is demonstrated to be linear, sensitive, and robust, making it a valuable tool for quality control and research in the pharmaceutical and chemical industries.
Visualization of the Experimental Workflow
Caption: Workflow for the GC analysis of dimethylbenzyl alcohol isomers.
References
high-performance liquid chromatography (HPLC) methods for 2,4-Dimethylbenzyl alcohol
This document provides a comprehensive guide for the determination of 2,4-Dimethylbenzyl alcohol using High-Performance Liquid Chromatography (HPLC). The described method is applicable for quantitative analysis in research, quality control, and drug development settings.
Introduction
This compound is an aromatic alcohol with applications in various chemical syntheses.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and for studying its role in different chemical and biological systems. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for the analysis of this compound. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for its determination.
Principle of the Method
The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.[3] A C18 column is employed as the stationary phase, providing excellent retention and separation for aromatic compounds like this compound. The mobile phase consists of a mixture of acetonitrile and water, allowing for the elution of the analyte. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation.[3]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
3.2. Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Run Time | 10 minutes |
3.3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general guideline for a solid sample is as follows:
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The following table summarizes the expected quantitative data from the analysis. (Note: This data is illustrative and may vary based on the specific instrument and experimental conditions).
| Parameter | Value |
| Retention Time (tR) | Approximately 4.5 min |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution (e.g., 10 µg/mL) multiple times. The system is deemed suitable for use if the following criteria are met:
-
Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections is ≤ 2.0%.
-
Tailing Factor: The tailing factor for the this compound peak is ≤ 1.5.
-
Theoretical Plates: The number of theoretical plates is > 2000.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for NMR Characterization of 2,4-Dimethylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the NMR characterization of 2,4-Dimethylbenzyl alcohol and its derivatives. This compound serves as a key building block in the synthesis of various compounds of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment of its derivatives are crucial for reliable downstream applications.
These notes offer a comprehensive guide to sample preparation, data acquisition, and processing for ¹H and ¹³C NMR spectroscopy. The provided data tables summarize typical chemical shifts for this compound and representative derivatives, serving as a valuable reference for researchers in the field.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and selected derivatives in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| -CH₂OH | 4.65 | s | 2H | 62.9 |
| Ar-H (pos. 6) | 7.18 | d, J = 7.6 Hz | 1H | 129.9 |
| Ar-H (pos. 5) | 6.99 | d, J = 7.6 Hz | 1H | 126.9 |
| Ar-H (pos. 3) | 6.97 | s | 1H | 130.8 |
| Ar-CH₃ (pos. 2) | 2.32 | s | 3H | 21.0 |
| Ar-CH₃ (pos. 4) | 2.32 | s | 3H | 19.1 |
| -OH | 1.65 | br s | 1H | - |
| Ar-C (pos. 1) | - | - | - | 137.9 |
| Ar-C (pos. 2) | - | - | - | 136.5 |
| Ar-C (pos. 4) | - | - | - | 136.1 |
Note: The multiplicity is abbreviated as s (singlet), d (doublet), and br s (broad singlet). The coupling constant (J) is given in Hertz (Hz).
Table 2: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Derivative | Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| 2,4-Dimethylbenzyl Acetate | -CH₂O- | 5.08 | s | 2H | 66.3 |
| Ar-H | 7.15-7.00 | m | 3H | 138.1, 137.0, 130.2, 129.0, 127.1 | |
| Ar-CH₃ | 2.34 | s | 6H | 21.1, 19.2 | |
| -C(O)CH₃ | 2.10 | s | 3H | 21.0 | |
| -C(O)- | - | - | - | 170.8 | |
| 2,4-Dimethylbenzyl Bromide | -CH₂Br | 4.49 | s | 2H | 33.5 |
| Ar-H | 7.25-7.05 | m | 3H | 138.5, 137.5, 131.5, 129.5, 127.5 | |
| Ar-CH₃ | 2.38 | s | 3H | 21.2 | |
| Ar-CH₃ | 2.35 | s | 3H | 19.5 | |
| 2,4-Dimethylbenzyl Methyl Ether | -CH₂O- | 4.41 | s | 2H | 75.1 |
| -OCH₃ | 3.38 | s | 3H | 58.2 | |
| Ar-H | 7.18-6.98 | m | 3H | 137.8, 136.8, 130.5, 128.8, 126.8 | |
| Ar-CH₃ | 2.32 | s | 6H | 21.1, 19.2 |
Note: The multiplicity is abbreviated as s (singlet) and m (multiplet). Data for derivatives is compiled from typical values and may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool or syringe filter
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the purified compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution. This can be done by packing a small amount of glass wool into the tip of a Pasteur pipette and filtering the solution directly into the NMR tube, or by using a syringe filter.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Specific parameters may need to be optimized for the instrument in use.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.
-
Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Protocol 3: NMR Data Processing
Accurate data processing is essential for the correct interpretation of NMR spectra.
Procedure:
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform. An exponential window function is typically applied before FT to improve the signal-to-noise ratio.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is calibrated by setting the peak of an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking: The chemical shift of each peak is determined and labeled.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the NMR characterization of this compound derivatives.
Caption: General workflow for NMR characterization.
Caption: Logic of structure elucidation from NMR data.
Application Note: Derivatization of 2,4-Dimethylbenzyl Alcohol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethylbenzyl alcohol is an aromatic primary alcohol used as a chemical intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1][2] Accurate and sensitive quantification of this analyte is often crucial for process monitoring, quality control, and metabolic studies. However, its polar hydroxyl group can lead to poor chromatographic peak shape, thermal instability, and low volatility, which complicates analysis by Gas Chromatography (GC).[3]
To overcome these challenges, derivatization is employed. This chemical modification technique converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its compatibility with GC-based analysis.[4][5] This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Acylation , enabling robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization for GC-MS Analysis
The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar protecting group.[3] This transformation achieves several key objectives for GC-MS analysis:
-
Increases Volatility: The resulting ether derivatives are significantly more volatile than the parent alcohol, allowing for elution at lower temperatures and reducing the risk of thermal degradation in the GC inlet.[5]
-
Improves Thermal Stability: The derivatives are more stable at the high temperatures required for GC analysis.[3]
-
Enhances Chromatographic Performance: Derivatization minimizes interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved resolution.
-
Provides Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns and distinct molecular ions, which aids in structural confirmation and identification.[6][7]
Logical Workflow for Derivatization and Analysis
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation using BSTFA
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this purpose.[3]
Reaction Scheme: Silylation
Caption: Silylation of this compound with BSTFA.
Methodology
-
Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (e.g., 3,4-Dimethylphenol)
-
Autosampler vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile.
-
If working with a sample matrix, perform an appropriate extraction (e.g., liquid-liquid extraction with ethyl acetate) and evaporate the solvent to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue in a small, known volume of anhydrous acetonitrile.
-
Crucially, samples must be free of water, as it inhibits the silylation reaction. [3]
-
-
Derivatization Protocol:
-
Pipette 100 µL of the sample or standard solution into an autosampler vial.
-
Add 100 µL of BSTFA (+ 1% TMCS). For sterically hindered alcohols, using a solvent like pyridine can accelerate the reaction.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60-75°C for 30-45 minutes. Reaction time and temperature may require optimization depending on the analyte concentration.
-
Allow the vial to cool to room temperature before analysis. The reaction mixture can often be injected directly into the GC-MS.[3]
-
Protocol 2: Acylation using Acetic Anhydride
Acylation involves the reaction of the alcohol with an acylating agent, such as an acid anhydride or an acyl chloride, to form an ester. This method is also highly effective for improving GC-MS analysis. Acetic anhydride is a common, cost-effective reagent for this purpose.
Reaction Scheme: Acylation
Caption: Acylation of this compound with Acetic Anhydride.
Methodology
-
Reagents and Materials:
-
This compound standard
-
Acetic Anhydride (reagent grade)
-
Anhydrous Pyridine (GC grade)
-
Internal Standard (e.g., 3,4-Dimethylphenol, which will also be acylated)
-
Autosampler vials with inserts (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
-
Standard/Sample Preparation:
-
Follow the same preparation steps as described in Protocol 1, ensuring the sample is anhydrous.
-
-
Derivatization Protocol:
-
Pipette 100 µL of the sample or standard solution into an autosampler vial.
-
Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes. Some protocols for benzyl alcohol acetylation report efficient conversion in 30 minutes at this temperature.[8]
-
Allow the vial to cool to room temperature. The excess reagent may need to be removed or the sample diluted with a non-polar solvent (e.g., hexane) before injection into the GC-MS.
-
Data Presentation and Expected Results
The following tables summarize typical reaction conditions and performance metrics based on the derivatization of benzyl alcohol and related compounds. These should serve as a starting point for method development with this compound.
Table 1: Comparison of Derivatization Protocols
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) | Reference |
| Reagent | BSTFA + 1% TMCS | Acetic Anhydride / Pyridine | [3],[8] |
| Reaction Temp. | 60 - 75 °C | 60 °C | [8], |
| Reaction Time | 30 - 45 min | 30 min | [8], |
| Byproducts | Volatile, non-interfering | Acetic Acid | [3] |
| Derivative | Trimethylsilyl Ether | Acetate Ester | |
| Advantages | Clean reaction, highly volatile byproducts | Cost-effective reagents | [3] |
| Considerations | Reagent is highly moisture sensitive | Byproduct is acidic; may require workup | [3] |
Table 2: Representative GC-MS Analytical Parameters
| Parameter | Typical Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min | |
| MS Interface Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Note: The oven temperature program should be optimized to ensure good separation of the derivatized analyte from the solvent front, internal standard, and any matrix components.
Conclusion
Derivatization by either silylation or acylation is an essential step for the robust and sensitive analysis of this compound by GC-MS. Silylation with BSTFA offers a clean and straightforward approach with volatile byproducts, making it highly suitable for direct injection. Acylation with acetic anhydride provides a cost-effective alternative. Both methods significantly improve the volatility and chromatographic behavior of the analyte. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate analytical methods for this compound in various applications.
References
- 1. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. weber.hu [weber.hu]
- 5. jfda-online.com [jfda-online.com]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of 2,4-Dimethylbenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of 2,4-Dimethylbenzyl alcohol to 2,4-Dimethylbenzaldehyde.
Troubleshooting Guide: Common Issues and Solutions
The selective oxidation of this compound can present several challenges. This guide addresses common problems in a question-and-answer format to assist in your experimental work.
Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve it?
Potential Causes:
-
Inactive Catalyst: The catalyst may be old, improperly stored, or insufficiently activated.[1]
-
Insufficient Oxidant: The molar ratio of the oxidant to the substrate may be too low.[1]
-
Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Poor Catalyst Loading: In catalytic systems, the amount of catalyst may be insufficient.
Recommended Solutions:
-
Catalyst Activation: Ensure your catalyst is fresh or properly activated according to established procedures. For instance, some catalysts require pre-treatment at elevated temperatures.
-
Increase Oxidant Concentration: Gradually increase the equivalents of the oxidizing agent. A large excess is often required for certain oxidants.[1]
-
Optimize Temperature: Systematically vary the reaction temperature. An increase in temperature can enhance the reaction rate, but be mindful of potential side reactions.
-
Adjust Catalyst Loading: Increase the catalyst loading in increments to find the optimal concentration for your reaction.
Q2: I am observing significant over-oxidation of my product to 2,4-Dimethylbenzoic acid. How can I enhance the selectivity towards the aldehyde?
Potential Causes:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a highly reactive oxidant can promote the formation of the carboxylic acid.[2]
-
Inappropriate Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.
Recommended Solutions:
-
Milder Reaction Conditions: Reduce the reaction temperature and monitor the reaction progress closely over time to stop it once the desired conversion is reached.
-
Select a Milder Oxidant: Consider using milder oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) in combination with a selective catalyst.[2][3]
-
Control pH: The pH of the reaction medium can influence selectivity. For some systems, maintaining a neutral or slightly basic pH can suppress over-oxidation.
Q3: My final product is a complex mixture with several unidentified byproducts. What are the possible side reactions and how can I minimize them?
Potential Causes:
-
Decomposition of Reactants or Products: High temperatures or incompatible solvents can lead to the degradation of the starting material or the desired aldehyde.
-
Competing Reaction Pathways: The presence of certain catalysts or impurities can trigger alternative reaction pathways, leading to byproducts. For example, disproportionation of the benzyl alcohol can lead to the formation of toluene derivatives.[4]
-
Solvent Participation: The solvent might not be inert and could be participating in side reactions.
Recommended Solutions:
-
Use High-Purity Reagents: Ensure the purity of your this compound, solvent, and all other reagents.[5]
-
Conduct Reaction Under an Inert Atmosphere: To prevent unwanted oxidation from atmospheric oxygen, perform the reaction under an inert atmosphere like nitrogen or argon.[5]
-
Screen Different Solvents: The choice of solvent can significantly impact the reaction outcome. Test a range of inert solvents to identify the one that minimizes side product formation.
-
Catalyst Screening: Different catalysts exhibit different selectivities. Testing a variety of catalysts can help identify one that favors the desired transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective oxidation of substituted benzyl alcohols like this compound?
Several classes of catalysts have proven effective for the selective oxidation of benzyl alcohols. Palladium-based catalysts, often supported on materials like alumina or titania, are widely used due to their high activity.[4][6] Molybdate-based catalysts, such as tetra-alkylpyridinium octamolybdate, are efficient when used with hydrogen peroxide.[7][8] Copper-based catalysts in combination with TEMPO have also been shown to be effective under mild conditions.[9] More recently, photocatalysts like Eosin Y and single-atom catalysts such as cobalt on nitrogen-doped carbon have emerged as green and highly selective options.[3][10]
Q2: Which oxidizing agent is most suitable for achieving high selectivity to 2,4-Dimethylbenzaldehyde?
The choice of oxidant is critical for controlling selectivity. For greener and more selective transformations, molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are often preferred as they produce water as the primary byproduct.[2][3][7] Hypochlorite can also be an effective and inexpensive oxidant.[11][12] Traditional stoichiometric oxidants like permanganate and chromate reagents are effective but generate hazardous waste and can lead to over-oxidation.[8][13]
Q3: How do the methyl substituents on the aromatic ring of this compound affect the oxidation reaction?
The two electron-donating methyl groups on the benzene ring increase the electron density of the aromatic system. This generally makes the benzylic C-H bond easier to break, which can lead to a faster reaction rate compared to unsubstituted benzyl alcohol.[3] However, the steric hindrance from the ortho-methyl group might influence the interaction with the catalyst's active site.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Gas chromatography (GC) is an excellent technique for monitoring the conversion of the starting material and the formation of the aldehyde product.[14] For product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of the 2,4-Dimethylbenzaldehyde and identifying any potential byproducts.[11]
Quantitative Data Summary
The following tables summarize representative data for the selective oxidation of substituted benzyl alcohols, which can provide a starting point for optimizing the reaction for this compound.
Table 1: Effect of Different Catalysts on Benzyl Alcohol Oxidation
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Pd/AlO(OH) | O₂ | 80 | >99 | >99 | [15] |
| Co₁/NC | O₂ | 100 | 95.2 | ~99.9 | |
| Ag/Pd/m-BiVO₄ | Visible Light/O₂ | RT | 89.9 | >99 | |
| Octamolybdate | H₂O₂ | Reflux | 82.3 - 94.8 | 87.9 - 96.7 | [7] |
Table 2: Influence of Reaction Conditions on Benzyl Alcohol Oxidation using a Pd-based Catalyst
| Parameter | Condition 1 | Condition 2 | Effect on Conversion | Effect on Selectivity | Reference |
| O₂ Pressure | 2 bar | 5 bar | Increased (78.5% to 95%) | Increased (57.7% to 77.8%) | [6] |
| Temperature | 70 °C | 100 °C | Increased | Decreased (more byproducts) | [6] |
Experimental Protocols
The following is a general experimental protocol for the selective oxidation of a substituted benzyl alcohol, which can be adapted for this compound.
Representative Protocol: Photocatalytic Oxidation using Eosin Y [3]
-
Reaction Setup: To a reaction vessel, add this compound (1 mmol), Eosin Y (1-2 mol%), and the chosen solvent (e.g., acetonitrile).
-
Atmosphere: Seal the vessel and purge with oxygen (O₂) for 5-10 minutes. Maintain a positive pressure of O₂ using a balloon.
-
Initiation: Place the reaction vessel under blue LED irradiation.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2,4-Dimethylbenzaldehyde.
Visualizations
Caption: General experimental workflow for the selective oxidation of this compound.
Caption: Troubleshooting decision tree for the selective oxidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dimethylbenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dimethylbenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound are:
-
Reduction of 2,4-Dimethylbenzaldehyde: This is a widely used method involving the reduction of the corresponding aldehyde using a suitable reducing agent.
-
Reduction of 2,4-Dimethylbenzoic Acid: The carboxylic acid can be reduced to the alcohol, though this often requires stronger reducing agents.[1][2]
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with formaldehyde. While effective, it can be more complex to perform due to the moisture-sensitive nature of Grignard reagents.[1][3][4][5]
Q2: Which synthesis method generally provides the highest yield?
A2: The reduction of 2,4-dimethylbenzaldehyde with sodium borohydride in an alcoholic solvent is often a high-yielding and straightforward method.[6] One report indicates a quantitative yield for this reaction.[6] However, the optimal method can depend on the available starting materials, equipment, and the desired scale of the reaction.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Safety precautions should always be observed. This compound is known to cause skin and serious eye irritation.[7] Depending on the synthesis route, other hazards may be present. For example, Grignard reagents are highly reactive with water and pyrophoric under certain conditions.[3] Strong reducing agents like lithium aluminum hydride are also highly reactive and require careful handling in an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
Low Yield
Q4: My yield of this compound is consistently low. What are the potential causes and solutions?
A4: Low yield can stem from several factors depending on your chosen synthesis method. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[8] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Degradation of Reagents:
-
Cause (Grignard Synthesis): The Grignard reagent may have decomposed due to exposure to moisture or air.[3]
-
Solution (Grignard Synthesis): Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4][9] Use anhydrous solvents.
-
Cause (Reduction Synthesis): The reducing agent (e.g., sodium borohydride) may have degraded over time.
-
Solution (Reduction Synthesis): Use a fresh batch of the reducing agent.
-
-
Sub-optimal Reaction Conditions:
-
Cause: Incorrect solvent, temperature, or pH.
-
Solution: Review the literature for the optimal conditions for your specific reaction. For instance, in the reduction of 2,4-dimethylbenzaldehyde, using methanol or ethanol as a solvent is common.[6]
-
Impurity Formation
Q5: I am observing significant impurities in my product. How can I identify and minimize them?
A5: The nature of the impurities will depend on the synthetic route. Here are some common impurities and how to address them:
-
Unreacted Starting Material:
-
Cause: Incomplete reaction (see Q4).
-
Solution: Ensure the reaction goes to completion by monitoring it and adjusting reaction conditions as necessary.
-
-
Formation of 2,4-Dimethyltoluene (Over-reduction):
-
Cause: This is a common byproduct in catalytic hydrogenation where the benzyl alcohol is further reduced (hydrogenolysis).[8] This can also occur with stronger reducing agents.
-
Solution:
-
Catalyst Selection: If using catalytic hydrogenation, consider a more selective catalyst. Palladium on calcium carbonate or alumina can be more selective than palladium on carbon.[8]
-
Milder Conditions: Use milder reaction conditions, such as lower hydrogen pressure and room temperature.[8]
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to avoid over-reduction of the product.[8]
-
-
-
Formation of an Ester Byproduct (in reductions with NaBH4 in alcohol):
-
Cause: While less common for this specific synthesis, transesterification can sometimes occur if the starting material is an ester.
-
Solution: Ensure your starting material is the aldehyde or carboxylic acid and not an ester derivative.
-
Difficult Purification
Q6: I am having trouble purifying my this compound. What are the best methods?
A6: Purification can be challenging if significant impurities are present.
-
For removing unreacted aldehyde or acid:
-
Solution: A simple aqueous workup can help. Washing the organic layer with a saturated sodium bicarbonate solution will remove acidic impurities. A sodium bisulfite wash can help remove residual aldehyde.
-
-
For separating the product from non-polar impurities (e.g., 2,4-dimethyltoluene):
-
Solution: Flash column chromatography on silica gel is an effective method for purifying the final product.[9] A solvent system of ethyl acetate and hexanes is typically a good starting point.
-
-
General Purification:
-
Solution: After an appropriate aqueous workup, the crude product can often be purified by distillation under reduced pressure.
-
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Solvent | Reported Yield |
| Aldehyde Reduction | 2,4-Dimethylbenzaldehyde | Sodium Borohydride | Methanol | Quantitative[6] |
| Aldehyde Reduction | 2,4-Dimethylbenzaldehyde | Catalytic Hydrogenation (e.g., Pd/C) | Ethanol or Ethyl Acetate | Generally high, but over-reduction is a risk[10] |
| Carboxylic Acid Reduction | 2,4-Dimethylbenzoic Acid | Lithium Aluminum Hydride | Anhydrous Ether or THF | High, but requires stringent anhydrous conditions |
| Grignard Reaction | 2,4-Dimethylbromobenzene | Magnesium, Formaldehyde | Anhydrous Ether or THF | Variable, sensitive to reaction conditions[1] |
Experimental Protocols
Protocol 1: Reduction of 2,4-Dimethylbenzaldehyde using Sodium Borohydride[6]
-
Dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.1 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 2,4-dimethylbromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
-
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Benzaldehyde By Reduction Of Benzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. This compound | 16308-92-2 [amp.chemicalbook.com]
- 7. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,4-Dimethylbenzyl Alcohol
Welcome to the technical support center for the purification of 2,4-Dimethylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are:
-
Fractional Distillation (under reduced pressure): This is highly effective for separating this compound from non-volatile impurities and other components with significantly different boiling points.
-
Column Chromatography: This technique is useful for separating the desired alcohol from impurities with similar polarities.
-
Recrystallization: As this compound has a melting point around room temperature, recrystallization from a suitable solvent at low temperatures can be an effective purification method, especially for removing highly soluble or insoluble impurities.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point (atm) | 231-233 °C | [3] |
| Boiling Point (vac) | 120 °C at 13 mmHg | [4][5] |
| Melting Point | 21-22 °C | [3] |
| Solubility | Soluble in alcohol; moderately soluble in organic solvents; sparingly soluble in water.[1][3] |
Q3: What are the common impurities found in crude this compound?
A3: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Reduction of 2,4-Dimethylbenzaldehyde:
-
Unreacted 2,4-Dimethylbenzaldehyde.
-
Side-products from the reducing agent (e.g., borate esters from NaBH₄).
-
-
From Grignard Reaction (e.g., 2,4-Dimethylphenylmagnesium bromide with formaldehyde):
-
Unreacted Grignard reagent and its byproducts.
-
Biphenyl derivatives from coupling of the Grignard reagent.
-
-
General Impurities:
-
Solvents from the reaction or workup.
-
Oxidation product: 2,4-Dimethylbenzaldehyde.[6]
-
Over-alkylation or side-reaction products.
-
Troubleshooting Guides
Fractional Distillation
Q4: My this compound is decomposing during distillation at atmospheric pressure. What should I do?
A4: this compound has a high boiling point at atmospheric pressure (231-233 °C), which can lead to thermal decomposition.[3] It is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. The boiling point is reported to be 120 °C at 13 mmHg.[4][5]
Q5: I am not getting a good separation of impurities during vacuum distillation. What can I do to improve it?
A5: To improve the separation efficiency of your fractional distillation:
-
Use a Fractionating Column: A Vigreux or packed column increases the number of theoretical plates, leading to better separation of components with close boiling points.
-
Control the Heating Rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column.
-
Maintain a Stable Vacuum: Fluctuations in pressure will cause the boiling point to change, leading to poor separation. Use a reliable vacuum pump and a manometer to monitor the pressure.
-
Insulate the Column: Wrapping the column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss.
Column Chromatography
Q6: I am having trouble separating this compound from a non-polar impurity by column chromatography. What solvent system should I use?
A6: For separating a moderately polar compound like this compound from a non-polar impurity on silica gel, a solvent system with a low to moderate polarity is recommended. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. A common starting ratio would be 9:1 or 4:1 (hexanes:ethyl acetate). You can gradually increase the polarity of the eluent (gradient elution) to elute your product after the non-polar impurity has come off the column.
Q7: My this compound is streaking on the silica gel column. How can I fix this?
A7: Streaking on a silica gel column can be caused by several factors:
-
Overloading the Column: If too much sample is loaded, the separation efficiency will decrease. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Inappropriate Solvent System: If the eluent is not polar enough to move the compound down the column efficiently, streaking can occur. Try increasing the polarity of your solvent system.
-
Acidity of Silica Gel: Benzyl alcohols can sometimes interact with the acidic sites on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to mitigate this issue.
Recrystallization
Q8: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solute comes out of solution above its melting point. Since this compound has a low melting point (21-22 °C), this is a common issue.[3] Here are some troubleshooting steps:
-
Use a Lower Boiling Point Solvent: A lower boiling point solvent will ensure that the solution cools to a temperature below the melting point of your compound before it becomes saturated.
-
Use a Larger Volume of Solvent: Increasing the amount of solvent will lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.
-
Seed Crystals: Adding a small crystal of pure this compound can initiate crystallization.
Q9: What is a good solvent system for the recrystallization of this compound?
A9: A mixed solvent system is often effective for the recrystallization of moderately polar compounds like this compound. A common choice for alcohols is a mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is less soluble).[7]
-
Ethanol/Water: Dissolve the crude alcohol in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]
-
Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed.
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum source and tubing
-
Heating mantle
-
Stir bar or boiling chips
-
Manometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
Connect the apparatus to the vacuum source with a trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 13 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. Collect any low-boiling fractions in a separate receiving flask.
-
The main fraction of this compound should distill at approximately 120 °C at 13 mmHg.[4][5] Collect this fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Hexanes and Ethyl Acetate
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexanes.
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the initial solvent mixture.
-
If non-polar impurities are present, they will elute first. Monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the this compound.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound
Objective: To purify this compound by recrystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution warm on a hot plate.
-
Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
References
- 1. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl benzyl alcohol, 16308-92-2 [thegoodscentscompany.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. biosynth.com [biosynth.com]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. web.mnstate.edu [web.mnstate.edu]
preventing over-oxidation of 2,4-Dimethylbenzyl alcohol to carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the over-oxidation of 2,4-Dimethylbenzyl alcohol to 2,4-Dimethylbenzoic acid during its conversion to 2,4-Dimethylbenzaldehyde.
Troubleshooting Guide: Preventing Over-oxidation to Carboxylic Acid
Undesired formation of 2,4-Dimethylbenzoic acid is a common issue when oxidizing this compound. This guide provides a systematic approach to troubleshoot and mitigate this side reaction.
Problem: Significant formation of 2,4-Dimethylbenzoic acid detected in the reaction mixture.
Troubleshooting Workflow:
Technical Support Center: Optimization of 2,4-Dimethylbenzyl Alcohol Esterification
Welcome to the Technical Support Center for the optimization of reaction conditions for the esterification of 2,4-Dimethylbenzyl alcohol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: The most prevalent method for the esterification of this compound is the Fischer-Speier esterification. This method involves the reaction of the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst. Other methods, such as using acetic anhydride with a catalyst, can also be employed.
Q2: How do the methyl groups on the benzene ring of this compound affect the esterification reaction?
A2: The two electron-donating methyl groups on the aromatic ring can increase the electron density at the benzylic position. This can potentially make the alcohol more reactive towards protonation of the hydroxyl group, a key step in acid-catalyzed esterification. However, the ortho-methyl group may also introduce some steric hindrance, which could slightly hinder the approach of the carboxylic acid. Careful optimization of reaction conditions is therefore important.
Q3: What are the typical catalysts used for this reaction?
A3: Common catalysts for Fischer esterification include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, and certain metal oxides, are also effective and offer the advantage of easier separation from the reaction mixture.
Q4: What are the expected side reactions during the esterification of this compound?
A4: With strong acid catalysts like concentrated sulfuric acid, potential side reactions for benzyl alcohols include polymerization and sulfonation of the aromatic ring. Overheating can also lead to dehydration and ether formation. Using a minimal effective amount of catalyst and maintaining optimal temperature can help minimize these side reactions.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting materials (this compound and the carboxylic acid) and the appearance of the ester product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction | - Increase reaction time: Esterification is an equilibrium reaction and may require several hours to reach completion. Monitor the reaction by TLC or GC to determine the optimal time.[1] - Increase temperature: Gently increasing the reflux temperature can enhance the reaction rate. However, avoid excessive heat to prevent side reactions. - Remove water: The water produced during the reaction can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2][3] - Increase excess of one reactant: Using a larger excess of the less expensive reactant (either the alcohol or the carboxylic acid) can drive the equilibrium towards the product.[3][4] |
| - Inactive catalyst | - Use fresh or a different catalyst: Ensure the acid catalyst is not old or decomposed. Consider trying an alternative catalyst (e.g., p-TsOH instead of H₂SO₄, or a heterogeneous catalyst). | |
| - Steric hindrance | - Although the methyl groups are not excessively bulky, some steric hindrance is possible. Using a less hindered carboxylic acid or optimizing the catalyst and temperature can help overcome this. | |
| Formation of Dark/Polymeric Byproducts | - Excessive catalyst concentration | - Reduce catalyst amount: Use the minimum amount of acid catalyst required. For sulfuric acid, a catalytic amount is typically sufficient.[1] |
| - Reaction temperature too high | - Lower the reaction temperature: Maintain a gentle reflux and avoid overheating, which can promote polymerization and degradation. | |
| Difficult Product Isolation/Purification | - Emulsion formation during workup | - Add brine: During the aqueous workup, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.[1] |
| - Incomplete removal of acidic impurities | - Thorough washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution until CO₂ evolution ceases, ensuring all acidic components are neutralized.[2] | |
| - Co-distillation of starting materials with product | - Fractional distillation: If the boiling points of the starting alcohol and the ester product are close, use fractional distillation for better separation. |
Experimental Protocols
Detailed Protocol for Fischer Esterification of this compound with Acetic Acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Dean-Stark apparatus (optional, but recommended for optimal yield)
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and an excess of glacial acetic acid (a molar ratio of 1:3 to 1:5 is common).
-
If using a Dean-Stark apparatus, fill the side arm with a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the stirred mixture.
-
-
Reflux:
-
Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue refluxing for 2-6 hours. The reaction progress can be monitored by TLC or GC.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude ester can be purified by distillation under reduced pressure to obtain the pure 2,4-Dimethylbenzyl acetate.
-
Data Presentation
Table 1: Effect of Catalyst on Benzyl Acetate Yield (General)
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Strong acid cation exchange resin | 4.0:5.0 | 100 | 10 | 84.23 | [5] |
| FeCl₃/Carbon | 1.0:1.8 | - | 2.0 | 89.10 | [5] |
| Fe₂(SO₄)₃ | 1.0:2.5 | - | 2 | 67.1 | [5] |
| Phosphotungstic acid | 2.5:1.0 | - | 2 | 90.0 | [5] |
| 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate | 2.0:1.0 | 110 | 5 | 95.52 | [5] |
Note: This data is for the synthesis of benzyl acetate and serves as a general guideline. Yields for 2,4-Dimethylbenzyl acetate may vary.
Table 2: Optimization of Reaction Parameters for Benzyl Alcohol Esterification
| Parameter | Variation | Effect on Yield | General Recommendation |
| Temperature | Increasing temperature generally increases the reaction rate. | Can improve yield up to an optimal point. | Reflux temperature of the carboxylic acid or a suitable solvent. |
| Catalyst Loading | Increasing catalyst amount can speed up the reaction. | Higher loading can lead to side reactions. | Use a catalytic amount (e.g., 1-5 mol%). |
| Molar Ratio (Acid:Alcohol) | Using an excess of one reactant shifts the equilibrium. | Increasing the excess of the cheaper reactant improves yield. | 3:1 to 5:1 of the excess reactant is a good starting point. |
| Water Removal | Removing water as it forms drives the reaction forward. | Significantly increases the final product yield. | Use of a Dean-Stark trap is highly recommended. |
Mandatory Visualizations
Caption: A general experimental workflow for the esterification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the esterification reaction.
References
- 1. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Resolving Isomeric Impurities in 2,4-Dimethylbenzyl Alcohol Samples
Welcome to the technical support center for the analysis of 2,4-Dimethylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the resolution of isomeric impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound samples?
A1: Isomeric impurities in this compound typically arise from the starting materials and side reactions during synthesis. The most common impurities are other positional isomers of dimethylbenzyl alcohol. These include:
-
2,3-Dimethylbenzyl alcohol
-
2,5-Dimethylbenzyl alcohol
-
2,6-Dimethylbenzyl alcohol
-
3,4-Dimethylbenzyl alcohol
-
3,5-Dimethylbenzyl alcohol
Additionally, isomers of cresol (methylphenol) can sometimes be present as process-related impurities.
Q2: Which analytical techniques are best suited for resolving these isomeric impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for separating positional isomers of dimethylbenzyl alcohol.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution for volatile and semi-volatile compounds like benzyl alcohols. Non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a powerful tool. Phenyl-based or pentafluorophenyl (PFP) stationary phases are particularly effective due to their ability to engage in π-π interactions with the aromatic rings of the isomers, providing unique selectivity.
Q3: Can I use mass spectrometry to differentiate between the isomers?
A3: While mass spectrometry is excellent for identification, differentiating positional isomers based on their mass spectra alone can be challenging as they often produce very similar fragmentation patterns. Therefore, chromatographic separation prior to MS detection is crucial. The combination of retention time data from a reliable chromatographic method and the mass spectrum provides the highest confidence in isomer identification.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the GC and HPLC analysis of this compound and its isomers.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | 1. Inappropriate Column: The stationary phase may not have sufficient selectivity for the isomers. 2. Suboptimal Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high. 3. Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to band broadening. | 1. Column Selection: Use a long capillary column (e.g., 30-60 m) with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (DB-5, HP-5). For difficult separations, consider a more polar column like a wax-based phase. 2. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to enhance separation. 3. Optimize Flow Rate: Adjust the carrier gas (Helium or Hydrogen) flow rate to the optimal linear velocity for the column dimensions. |
| Peak Tailing | 1. Active Sites in the Inlet or Column: Free silanol groups can interact with the hydroxyl group of the benzyl alcohols. 2. Contamination: Non-volatile residues in the inlet liner or at the head of the column. 3. Incorrect Column Installation: The column may not be properly seated in the injector or detector. | 1. Use Deactivated Liners and Columns: Employ silanized inlet liners and high-quality, inert GC columns. 2. Regular Maintenance: Regularly replace the inlet liner and trim the first few centimeters of the column. 3. Proper Installation: Ensure the column is installed according to the manufacturer's instructions with the correct ferrule size and tightness. |
| Ghost Peaks | 1. Septum Bleed: Degradation of the injector septum at high temperatures. 2. Contamination in the Carrier Gas or Sample Solvent. 3. Carryover from a Previous Injection. | 1. Use High-Quality Septa: Select low-bleed septa rated for the injector temperature. 2. Use High-Purity Gas and Solvents: Ensure the carrier gas is filtered and high-purity solvents are used for sample preparation. 3. Injector Cleaning and Wash Steps: Implement a thorough injector cleaning routine and include solvent blank injections between samples. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inadequate Separation of Isomers | 1. Incorrect Stationary Phase: The column chemistry may not be suitable for resolving positional isomers. 2. Suboptimal Mobile Phase Composition: The organic modifier and its ratio with the aqueous phase may not provide enough selectivity. 3. Incorrect pH of the Mobile Phase: Although less critical for neutral benzyl alcohols, pH can affect interactions with the stationary phase. | 1. Column Selection: Use a column with a phenyl or pentafluorophenyl (PFP) stationary phase to leverage π-π interactions. 2. Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Methanol can sometimes enhance π-π interactions more than acetonitrile on phenyl phases.[1] 3. Mobile Phase pH: Maintain a consistent, neutral pH (e.g., using a phosphate buffer) to ensure reproducible results. |
| Peak Tailing for All Peaks | 1. Column Overload: Injecting too high a concentration of the sample. 2. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. 3. Blocked Column Frit. | 1. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 2. Minimize Dead Volume: Use tubing with a small internal diameter and keep the length as short as possible. 3. Backflush or Replace Column: Try backflushing the column (if the manufacturer allows). If this fails, the frit may need replacement, or the column may need to be replaced. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition. 2. Fluctuating Column Temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Premixing the mobile phase can improve consistency. 2. Use a Column Oven: Maintain a constant and uniform column temperature. 3. Pump Maintenance: Regularly service the HPLC pump, including replacing seals and checking for leaks. |
Experimental Protocols
The following are representative experimental protocols for the separation of this compound and its isomeric impurities. These should serve as a starting point and may require optimization for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Method for Isomeric Impurity Profiling
This method is designed for the identification and quantification of dimethylbenzyl alcohol isomers.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Experimental Workflow:
Caption: Workflow for GC-MS analysis of isomeric impurities.
GC-MS Parameters:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100 °C, hold for 2 min Ramp: 5 °C/min to 220 °C Hold: 5 min at 220 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-200 m/z |
Protocol 2: HPLC-UV Method for Quantitative Analysis
This method is suitable for the quantification of this compound and its isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Logical Relationship for Method Development:
Caption: Key parameters influencing HPLC separation of isomers.
HPLC-UV Parameters:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 0.5 mg/mL of the sample in 50:50 Water:Acetonitrile |
Quantitative Data Summary (Representative)
The following table presents representative chromatographic data for the separation of dimethylbenzyl alcohol isomers using the GC-MS method described above. Actual retention times and resolution values may vary depending on the specific instrument and conditions.
| Compound | Expected Retention Time (min) | Key m/z fragments |
| 2,6-Dimethylbenzyl alcohol | 12.5 | 136, 121, 105, 91, 77 |
| 2,5-Dimethylbenzyl alcohol | 12.8 | 136, 121, 105, 91, 77 |
| This compound | 13.0 | 136, 121, 105, 91, 77 |
| 2,3-Dimethylbenzyl alcohol | 13.2 | 136, 121, 105, 91, 77 |
| 3,5-Dimethylbenzyl alcohol | 13.5 | 136, 121, 105, 91, 77 |
| 3,4-Dimethylbenzyl alcohol | 13.8 | 136, 121, 105, 91, 77 |
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes. It is essential to validate these methods on your own instrumentation to ensure they meet the specific requirements of your analysis.
References
stability issues of 2,4-Dimethylbenzyl alcohol under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-Dimethylbenzyl alcohol under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to acid-catalyzed dehydration. This is an elimination reaction where the hydroxyl group and a proton from the adjacent carbon are removed, leading to the formation of a double bond. The primary degradation product is expected to be 1-vinyl-2,4-dimethylbenzene. The reaction typically proceeds via an E2 mechanism for primary alcohols.
Q2: What happens to this compound under basic conditions?
A2: In the presence of a base, particularly with an oxidizing agent or catalysts, this compound can undergo oxidation.[1][2] The primary alcohol can be oxidized first to 2,4-dimethylbenzaldehyde and subsequently to 2,4-dimethylbenzoic acid. The extent of oxidation will depend on the reaction conditions such as the strength of the base, temperature, and presence of oxygen or other oxidants.
Q3: Are there any other potential degradation pathways I should be aware of?
A3: Besides dehydration and oxidation, extreme conditions could lead to other degradation products. For instance, studies on benzyl alcohol have shown that sonication, which can generate localized high temperatures, can lead to the formation of benzene, toluene, and benzaldehyde.[3] While not a direct result of acidic or basic conditions, this highlights the potential for degradation under high-energy process conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[4][5] A reverse-phase HPLC method with a suitable C8 or C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development. UV detection would be appropriate, given the aromatic nature of the compound and its potential degradants.
Q5: What are the typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8] Typical conditions involve exposing the compound to stress conditions that are more severe than accelerated stability testing. For this compound, this would include:
-
Acidic Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid or sulfuric acid at room temperature or elevated temperatures (e.g., 60-80°C).[9][10]
-
Basic Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide or potassium hydroxide at room temperature or elevated temperatures.[9][10]
The goal is to achieve a target degradation of 5-20%.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid loss of this compound in acidic solution with the appearance of a new, less polar peak in the chromatogram. | Acid-catalyzed dehydration to 1-vinyl-2,4-dimethylbenzene. | - Neutralize the sample immediately after the desired reaction time to quench the degradation. - Reduce the acid concentration or the temperature of the experiment. - Confirm the identity of the new peak using techniques like mass spectrometry (MS). |
| Formation of multiple new peaks under basic conditions, some more and some less polar than the parent compound. | Oxidation of this compound to 2,4-dimethylbenzaldehyde (less polar) and 2,4-dimethylbenzoic acid (more polar). | - If the goal is to limit oxidation, consider de-gassing solutions to remove oxygen. - Use a milder base or lower the reaction temperature. - Analyze the samples at different time points to track the formation and potential disappearance of the aldehyde intermediate. |
| Inconsistent degradation results between experiments. | - Variation in temperature control. - Inconsistent acid or base concentration. - Presence of trace metal catalysts. - Different levels of dissolved oxygen. | - Ensure precise temperature control using a calibrated water bath or heating block. - Prepare fresh acid and base solutions for each experiment. - Use high-purity solvents and reagents. - For oxidation studies, ensure consistent aeration or de-gassing of the reaction mixture. |
| No degradation observed under initial stress conditions. | The compound is stable under the applied conditions. | - Increase the strength of the acid or base. - Increase the reaction temperature. - Extend the duration of the experiment.[10] |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., degradation percentages, reaction rates, half-life) of this compound under specific acidic and basic conditions. The following table provides a template for how such data should be structured once generated through experimental work.
| Stress Condition | Temperature (°C) | Time (hours) | This compound (%) | Major Degradant(s) (%) | Identity of Major Degradant(s) |
| 0.1 M HCl | 60 | 24 | Data not available | Data not available | 1-vinyl-2,4-dimethylbenzene |
| 1 M HCl | 80 | 8 | Data not available | Data not available | 1-vinyl-2,4-dimethylbenzene |
| 0.1 M NaOH | 60 | 24 | Data not available | Data not available | 2,4-dimethylbenzaldehyde, 2,4-dimethylbenzoic acid |
| 1 M NaOH | 80 | 8 | Data not available | Data not available | 2,4-dimethylbenzoic acid |
Experimental Protocols
Below are representative protocols for conducting forced degradation studies on this compound, based on general ICH guidelines.[11]
Protocol 1: Acidic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C in a water bath.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C in a water bath.
-
Withdraw aliquots at predetermined time points.
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Base-catalyzed oxidation of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. CAS 16308-92-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 16308-92-2 [amp.chemicalbook.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. japsonline.com [japsonline.com]
- 5. jpionline.org [jpionline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. asianjpr.com [asianjpr.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of 2,4-Dimethylbenzyl alcohol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylbenzyl alcohol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Low Yield in the Synthesis of this compound
Question: We are experiencing low yields in our synthesis of this compound. What are the common causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The two primary routes are the reduction of 2,4-dimethylbenzaldehyde and the Grignard reaction with a suitable starting material.
Route 1: Reduction of 2,4-Dimethylbenzaldehyde
This is a common and direct method. However, issues with the reducing agent, reaction conditions, and work-up can lead to diminished yields.
Troubleshooting Steps:
-
Evaluate the Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1] In contrast, Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can reduce a wider array of functional groups.[2]
-
Is your NaBH₄ fresh? It can decompose over time, especially if exposed to moisture.
-
Consider the solvent. Protic solvents like ethanol or methanol are typically used with NaBH₄.[3]
-
LiAlH₄ requires strictly anhydrous conditions. The use of wet solvents will quench the reagent and significantly lower the yield.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: The reduction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion. Insufficient reaction time will leave unreacted starting material, while excessively long times can lead to side product formation.
-
-
Work-up Procedure:
-
The work-up for NaBH₄ reductions usually involves quenching with water or a dilute acid.
-
LiAlH₄ work-ups are more sensitive and require careful, sequential addition of water and/or aqueous base to safely quench the excess reagent and precipitate aluminum salts. Improper work-up can lead to product loss.
-
| Reducing Agent | Typical Solvents | Relative Reactivity | Functional Group Compatibility | Work-up |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild | Reduces aldehydes and ketones. | Aqueous quench |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong | Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles.[2][4] | Careful sequential addition of water and base. |
Route 2: Grignard Reaction
The Grignard reaction is a powerful tool for C-C bond formation. For synthesizing this compound, this would typically involve the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 2,4-dimethylbenzaldehyde.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5] The presence of moisture will quench the Grignard reagent, leading to a significant drop in yield.[5]
-
Formation of the Grignard Reagent: The initiation of Grignard reagent formation can sometimes be sluggish.
-
Use fresh, high-quality magnesium turnings.
-
A small crystal of iodine can be added to activate the magnesium surface.[6]
-
Ensure the organic halide is added slowly to maintain a gentle reflux.
-
-
Addition of the Carbonyl Compound:
-
The aldehyde should be added dropwise to the Grignard reagent solution, typically at a low temperature, to control the exothermic reaction.
-
A rapid addition can lead to side reactions and the formation of impurities.
-
Side Product Formation
Question: We are observing significant side product formation in our reaction. How can we identify and minimize these impurities?
Answer: The nature of the side products will depend on your synthetic route.
Friedel-Crafts Alkylation to Prepare the Aromatic Ring:
If you are preparing the 2,4-dimethylbenzene precursor via Friedel-Crafts alkylation of m-xylene, several side reactions are common.
-
Polyalkylation: The addition of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[7]
-
Solution: Use a large excess of the aromatic substrate (m-xylene) to favor mono-alkylation.[8]
-
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[9]
| Parameter | Effect on Polyalkylation | Effect on Rearrangement |
| Ratio of Reactants | Increasing the ratio of m-xylene to alkylating agent decreases polyalkylation. | No significant effect. |
| Temperature | Higher temperatures can increase the rate of polyalkylation. | Higher temperatures can favor rearrangement products. |
| Choice of Catalyst | A less active Lewis acid may reduce polyalkylation but could also lower the overall reaction rate. | The choice of Lewis acid can influence the extent of carbocation formation and thus rearrangement. |
Reduction of 2,4-Dimethylbenzaldehyde:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
Solution: Ensure a sufficient molar excess of the reducing agent and allow for adequate reaction time. Monitor the reaction by TLC.
-
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially lead to over-reduction of the aromatic ring under harsh conditions.
-
Solution: Use a milder reducing agent like NaBH₄ and control the reaction temperature.
-
Oxidation of this compound:
If your product is exposed to oxidizing conditions, you may form impurities.
-
2,4-Dimethylbenzaldehyde: The alcohol can be oxidized back to the aldehyde.
-
Solution: Avoid strong oxidizing agents during work-up and purification. Store the final product under an inert atmosphere if it is found to be sensitive to air oxidation.
-
-
2,4-Dimethylbenzoic Acid: Further oxidation of the aldehyde will produce the corresponding carboxylic acid.
-
Solution: Similar to aldehyde formation, avoid oxidizing conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: Flash column chromatography on silica gel is a common and effective method for purifying this compound from non-polar impurities and unreacted starting materials. A typical eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the product.[8]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the relative amounts of starting material, product, and any side products.[10][12]
Q3: My Grignard reaction is not starting. What should I do?
A3: The initiation of a Grignard reaction can sometimes be tricky. Here are a few things to try:
-
Gently warm the flask.
-
Add a small crystal of iodine.
-
Add a few drops of a pre-formed Grignard reagent from a previous successful reaction.
-
Ensure your magnesium turnings are not oxidized by crushing them gently in a dry mortar and pestle before use to expose a fresh surface.
Q4: I am seeing multiple spots on my TLC after a Friedel-Crafts alkylation. What are they?
A4: Multiple spots on a TLC after a Friedel-Crafts alkylation of m-xylene likely indicate the presence of the desired mono-alkylated product, as well as poly-alkylated products and potentially rearranged isomers. GC-MS analysis would be necessary to identify the exact structure of each component.
Experimental Protocols
Protocol 1: Reduction of 2,4-Dimethylbenzaldehyde with Sodium Borohydride
-
Dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation of m-Xylene with t-Butyl Chloride
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-xylene (a large excess, e.g., 5-10 equivalents).
-
Cool the flask in an ice bath.
-
Slowly and carefully add anhydrous aluminum chloride (AlCl₃) (0.1 eq) to the stirred m-xylene.
-
Slowly add t-butyl chloride (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by GC-MS.
-
To quench the reaction, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with dilute HCl, followed by water, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess m-xylene by distillation.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 2. nbinno.com [nbinno.com]
- 3. studylib.net [studylib.net]
- 4. quora.com [quora.com]
- 5. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Scaling Up the Production of 2,4-Dimethylbenzyl Alcohol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis and scale-up of 2,4-Dimethylbenzyl alcohol. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges.
Synthesis Routes Overview
Two primary synthetic routes for the production of this compound are presented:
-
Route A: Reduction of 2,4-Dimethylbenzaldehyde: A straightforward and high-yielding method involving the reduction of the corresponding aldehyde using a hydride reducing agent.
-
Route B: Grignard Reaction: A versatile method for carbon-carbon bond formation, in this case, the reaction of a 2,4-dimethylphenyl Grignard reagent with formaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for a larger lab-scale production (e.g., 50-100 g)?
A1: For scaling up, the reduction of 2,4-dimethylbenzaldehyde (Route A) is often more practical and safer.[1][2] This method typically involves less sensitive reagents and reaction conditions compared to the Grignard synthesis.[3] Grignard reactions (Route B) require strictly anhydrous conditions and can have initiation difficulties, which can be more challenging to manage on a larger scale.
Q2: What are the main safety precautions to consider for each route?
A2:
-
Route A (Reduction): Sodium borohydride is flammable and reacts with water to produce hydrogen gas. The reaction should be quenched carefully, especially on a larger scale, to manage gas evolution.[4]
-
Route B (Grignard): Grignard reagents are highly reactive and pyrophoric. Strictly anhydrous conditions are essential, as they react violently with water.[3] Diethyl ether, a common solvent, is extremely flammable.
Q3: How can I confirm the successful synthesis of this compound?
A3: The product can be characterized using standard analytical techniques:
-
TLC: To monitor the reaction progress and check the purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the alcohol.
-
IR Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the aldehyde carbonyl (C=O) group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[5]
Troubleshooting Guides
Route A: Reduction of 2,4-Dimethylbenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | - Insufficient reducing agent.- Low quality of sodium borohydride.- Low reaction temperature. | - Increase the molar equivalents of NaBH₄.- Use freshly opened or properly stored NaBH₄.- Allow the reaction to stir for a longer duration or gently warm the reaction mixture. |
| Low yield | - Loss of product during workup (e.g., product is water-soluble).- Volatilization of the product during solvent removal. | - Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the alcohol.- Use a rotary evaporator at a controlled temperature and pressure. |
| Formation of side products | - Over-reduction (not common with NaBH₄ for this substrate).- Reaction with solvent (e.g., transesterification if an ester solvent is used). | - Ensure the correct stoichiometry of the reducing agent.- Use an appropriate inert solvent like ethanol, methanol, or THF.[1][4] |
| Emulsion during aqueous workup | - Formation of borate salts. | - Add a saturated solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously.- Filter the mixture through a pad of Celite before extraction.[4] |
Route B: Grignard Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Grignard reaction fails to initiate | - Wet glassware or solvent.- Magnesium turnings are oxidized. | - Flame-dry all glassware before use.- Use anhydrous solvents.- Activate magnesium turnings with a small crystal of iodine or by crushing them. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction. | - Add the alkyl halide slowly to the magnesium suspension to avoid high local concentrations. |
| Low yield of this compound | - Grignard reagent reacted with moisture or CO₂ from the air.- Side reaction with the aldehyde (e.g., Cannizzaro reaction if base is present). | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.- Add the aldehyde solution slowly to the Grignard reagent at a low temperature. |
| Formation of a white precipitate during workup | - Magnesium salts precipitating out. | - Use a saturated aqueous solution of ammonium chloride for quenching instead of water. |
Experimental Protocols
Route A: Reduction of 2,4-Dimethylbenzaldehyde
Materials:
-
2,4-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Route B: Synthesis via Grignard Reaction
Materials:
-
2,4-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Formaldehyde (or paraformaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Part 1: Preparation of the Grignard Reagent
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2,4-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium and observe for initiation (cloudiness, bubbling, or heat generation).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Formaldehyde
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of formaldehyde (or depolymerized paraformaldehyde) in anhydrous diethyl ether or THF to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography or distillation.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Route A: Reduction | Route B: Grignard Reaction |
| Starting Materials | 2,4-Dimethylbenzaldehyde, NaBH₄ | 2,4-Dimethylbromobenzene, Mg, Formaldehyde |
| Typical Yield | >90% | 60-80% |
| Reaction Conditions | 0 °C to room temperature | 0 °C to reflux |
| Key Advantages | High yield, simple procedure, safer reagents | Versatile for creating C-C bonds |
| Key Disadvantages | Limited to the availability of the aldehyde | Requires strictly anhydrous conditions, potential for side reactions |
Table 2: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₁₂O | 136.19 | 231-233 | 21-22 |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 103 | -9 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via reduction.
Caption: Reaction pathway for the synthesis of this compound via Grignard reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Catalysts for the Selective Oxidation of 2,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of 2,4-Dimethylbenzaldehyde.
The selective oxidation of 2,4-dimethylbenzyl alcohol to its corresponding aldehyde is a crucial transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalysts employed for the oxidation of benzyl alcohol derivatives, with a specific focus on data available for this compound and structurally similar substrates.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the oxidation of this compound and related substituted benzyl alcohols. The data highlights the conversion of the alcohol and the selectivity towards the desired aldehyde product under various reaction conditions.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Reaction Conditions | Source |
| Eosin Y (Photocatalyst) | This compound | 85 (Yield) | Not specified | Blue LED, O₂ atmosphere, CH₃CN, Room temperature, 10 h | [1] |
| Pd(OAc)₂ / Ionic Liquid | 4-Methylbenzyl alcohol | 75 (Yield) | Not specified | Air, 1,3,5-trimethylpyrazolium tetrafluoroborate, Room temperature, 21 h | [2] |
| Co₁/NC | Benzyl alcohol | 95.2 | >99 | O₂, Toluene, 100°C, 6 h | [3] |
| Pd/C (pretreated) | Benzyl alcohol | 51.2 | ~56 | O₂, Solvent-free, 120°C | [4] |
| Cu(I)/TEMPO | Substituted benzyl alcohols | ~65 (Isolated Yield) | Not specified | Air, CH₃CN, Room temperature, 0.5-1 h | [5] |
| (μ-Oxo)tetraruthenium Cluster | Benzyl alcohol | 95 (Yield) | High | O₂, N,N-dimethylacetamide, 80°C, 20 h | [6] |
| MoO₂ Nanoparticles | Benzyl alcohol | 94 (Yield) | 100 | H₂O₂, Acetonitrile, 8 h | [7] |
| Ag/Pd/m-BiVO₄ (Photocatalyst) | Benzyl alcohol | 89.9 | >99 | Visible light, Toluene, NaOH, 12 h |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on procedures reported for benzyl alcohol and its derivatives and can be adapted for the oxidation of this compound.
Photocatalytic Oxidation using Eosin Y
This protocol is based on the method described by He et al. (2023) for the oxidation of substituted benzyl alcohols.[1]
-
Materials: this compound (1.0 mmol), Eosin Y (1 mol%), acetonitrile (5 mL).
-
Apparatus: A reaction tube equipped with a magnetic stir bar and a balloon filled with oxygen. A blue LED strip is used for irradiation.
-
Procedure:
-
To the reaction tube, add this compound and Eosin Y.
-
Add acetonitrile as the solvent.
-
Seal the tube and purge with oxygen.
-
Place the reaction tube in proximity to the blue LED light source.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 10 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Palladium-Catalyzed Aerobic Oxidation
This protocol is adapted from the work of Anand et al. (2010) using a palladium acetate catalyst in an ionic liquid.[2]
-
Materials: 4-Methylbenzyl alcohol (as a model, 2 mmol), palladium acetate (4.5 mol%), 1,3,5-trimethylpyrazolium tetrafluoroborate (1 mL).
-
Apparatus: A round-bottom flask (50 mL) with a magnetic stir bar, open to the air.
-
Procedure:
-
In the round-bottom flask, dissolve the substituted benzyl alcohol in the ionic liquid.
-
Add palladium acetate to the mixture.
-
Stir the reaction mixture vigorously at room temperature, ensuring good contact with air.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid phase can be recovered and potentially reused.
-
The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
-
Copper/TEMPO-Catalyzed Aerobic Oxidation
This general procedure is based on the highly practical system developed by Hoover and Stahl (2011).[8]
-
Materials: Substituted benzyl alcohol (1.0 mmol), CuBr (5 mol%), 2,2'-bipyridyl (bpy) (5 mol%), TEMPO (5 mol%), N-Methylimidazole (NMI) (10 mol%), acetonitrile (3 mL).
-
Apparatus: A standard reaction vial with a magnetic stir bar, open to the air.
-
Procedure:
-
To the reaction vial, add the substituted benzyl alcohol and acetonitrile.
-
Sequentially add CuBr, bpy, TEMPO, and NMI to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change from deep red-brown to green, indicating the consumption of the alcohol.
-
After stirring for the designated time (typically 30-60 minutes), the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., pentane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the catalytic oxidation of this compound.
Caption: Simplified reaction pathway for the catalytic oxidation of this compound.
References
- 1. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Simple and Practical Aerobic Oxidation of Alcohols Catalyzed by a (μ-Oxo)tetraruthenium Cluster [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
comparing the reactivity of 2,4-Dimethylbenzyl alcohol with other substituted benzyl alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl Alcohol Reactivity
Benzyl alcohols are important intermediates in organic synthesis, and their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. Reactions involving the benzylic hydroxyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, are particularly sensitive to the electronic effects of these substituents. Electron-donating groups (EDGs) are known to increase the rate of oxidation, while electron-withdrawing groups (EWGs) have a retarding effect.
2,4-Dimethylbenzyl alcohol, with two electron-donating methyl groups at the ortho and para positions, is expected to exhibit enhanced reactivity in oxidation reactions compared to unsubstituted benzyl alcohol and those with electron-withdrawing substituents. The methyl groups increase the electron density at the benzylic carbon, facilitating the removal of a hydride ion in the rate-determining step of many oxidation mechanisms.
Comparative Reactivity Analysis
The reactivity of substituted benzyl alcohols in oxidation reactions is often correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. Numerous studies have demonstrated that electron-releasing substituents accelerate the oxidation process, while electron-withdrawing groups retard it.[1][2]
While a direct comparison including this compound is not available in the reviewed literature, the following table summarizes the expected qualitative reactivity based on the electronic nature of the substituents. The reactivity is predicted to increase with the electron-donating ability of the substituent.
| Benzyl Alcohol Derivative | Substituent(s) | Electronic Effect | Expected Reactivity vs. Benzyl Alcohol |
| This compound | 2-CH₃, 4-CH₃ | Strong Electron-Donating | Higher |
| 4-Methoxybenzyl Alcohol | 4-OCH₃ | Strong Electron-Donating | Higher |
| 4-Methylbenzyl Alcohol | 4-CH₃ | Electron-Donating | Higher |
| Benzyl Alcohol | -H | Neutral | Reference |
| 4-Chlorobenzyl Alcohol | 4-Cl | Weak Electron-Withdrawing | Lower |
| 4-Nitrobenzyl Alcohol | 4-NO₂ | Strong Electron-Withdrawing | Much Lower |
This trend is supported by studies on the oxidation of various monosubstituted benzyl alcohols. For instance, in the oxidation by pyridinium chlorochromate, the reaction constant (ρ) is negative, indicating that electron-donating groups enhance the reaction rate. Similarly, studies using other oxidizing agents like dichromate consistently show an increased reaction rate for benzyl alcohols with electron-releasing substituents.
Experimental Protocols
The following is a representative experimental protocol for the kinetic study of the oxidation of substituted benzyl alcohols using an acidic dichromate solution. This method can be adapted to compare the reactivity of this compound with other derivatives.
Objective: To determine the relative rates of oxidation of various substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohols (e.g., this compound, benzyl alcohol, 4-chlorobenzyl alcohol)
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Distilled water
-
Spectrophotometer
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of potassium dichromate in distilled water.
-
Prepare a stock solution of the desired substituted benzyl alcohol in glacial acetic acid.
-
Prepare a stock solution of sulfuric acid in distilled water.
-
-
Kinetic Measurements:
-
The reactions are carried out under pseudo-first-order conditions with a large excess of the benzyl alcohol relative to the dichromate.
-
In a typical experiment, pipette the required volumes of the benzyl alcohol and sulfuric acid solutions into a reaction vessel.
-
Place the reaction vessel in a thermostated water bath to reach the desired temperature.
-
Initiate the reaction by adding the required volume of the pre-thermostated potassium dichromate solution.
-
Monitor the progress of the reaction by withdrawing aliquots at regular intervals and measuring the absorbance of the unreacted Cr(VI) at a specific wavelength (e.g., 350 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(absorbance) versus time.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzyl alcohol.
-
By comparing the k₂ values for different substituted benzyl alcohols, their relative reactivities can be determined.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in comparing the reactivity of benzyl alcohols, the following diagrams illustrate a typical oxidation mechanism and the experimental workflow.
Caption: Generalized mechanism for the oxidation of benzyl alcohol by a Cr(VI) species.
Caption: Workflow for the kinetic analysis of benzyl alcohol oxidation.
Conclusion
This compound is predicted to be significantly more reactive towards oxidation than unsubstituted benzyl alcohol and derivatives bearing electron-withdrawing groups. This enhanced reactivity is a direct consequence of the electron-donating nature of the two methyl substituents, which stabilize the transition state of the rate-determining step in many oxidation reactions. While direct quantitative comparisons are pending further experimental investigation, the established principles of physical organic chemistry provide a robust framework for understanding and predicting the reactivity of this and other substituted benzyl alcohols. The provided experimental protocol offers a reliable method for obtaining such comparative data.
References
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethylbenzyl Alcohol Utilizing a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative determination of 2,4-Dimethylbenzyl alcohol. The validation of these methods is benchmarked against a certified reference material (CRM) to ensure accuracy, precision, and reliability, in line with ICH Q2(R1) guidelines.[1][2][3][4][5] This document presents detailed experimental protocols and comparative performance data to aid researchers in selecting the most suitable method for their specific application.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. The GC-FID method offers high sensitivity and a wide linear range for the detection of organic compounds like this compound.[6][7][8]
Experimental Protocol: GC-FID
1. Certified Reference Material (CRM) and Standard Preparation:
-
A certified reference material of this compound with a purity of >98% is used.
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound CRM and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C.
-
Gas Flows (FID): Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC with UV detection is a versatile and widely used alternative for the analysis of aromatic compounds.[10][11] This method is particularly useful for samples that are not readily volatilized or for laboratories where GC is not available.[12][13]
Experimental Protocol: HPLC-UV
1. Certified Reference Material (CRM) and Standard Preparation:
-
A certified reference material of this compound with a purity of >98% is used.
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound CRM and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2489 UV/Visible Detector or equivalent.
-
Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Comparative Performance Data
The following tables summarize the validation parameters for the GC-FID and HPLC-UV methods for the analysis of this compound, based on the ICH Q2(R1) guidelines.[1][2][3][4][5]
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | To be defined by the method's application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.65% | RSD ≤ 2% |
| - Intermediate Precision | 1.10% | 0.95% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.3 µg/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 1.0 µg/mL | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No co-eluting peaks at the analyte's retention time |
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method using a certified reference material.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 7. How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS? [monadlabtech.com]
- 8. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 9. ewai-group.com [ewai-group.com]
- 10. helixchrom.com [helixchrom.com]
- 11. news-medical.net [news-medical.net]
- 12. arlok.com [arlok.com]
- 13. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Spectroscopic Showdown: Unmasking the Isomers of Dimethylbenzyl Alcohol
A detailed comparative analysis of the spectroscopic signatures of 2,4-Dimethylbenzyl alcohol and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and differentiation.
In the world of organic chemistry, isomers—molecules that share the same chemical formula but differ in the arrangement of their atoms—present a constant challenge for identification. This guide provides a side-by-side spectroscopic comparison of this compound and its five structural isomers: 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-Dimethylbenzyl alcohol. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a clear roadmap for distinguishing these closely related compounds.
At a Glance: A Comparative Overview
The subtle shifts in the positions of the two methyl groups on the benzene ring of dimethylbenzyl alcohol isomers lead to distinct spectroscopic characteristics. These differences, though minor, are critical for unambiguous identification in research and development settings. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each isomer.
¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | -CH₂- (s) | -OH (s) | Aromatic-H (m) | Ar-CH₃ (s) | Ar-CH₃ (s) |
| 2,3-Dimethylbenzyl alcohol | ~4.65 | ~1.70 | ~6.9-7.1 | ~2.28 | ~2.15 |
| This compound | 4.64 | 1.55 | 6.98-7.22 | 2.33 | 2.31 |
| 2,5-Dimethylbenzyl alcohol | ~4.63 | ~1.65 | ~6.9-7.1 | ~2.31 | ~2.29 |
| 2,6-Dimethylbenzyl alcohol | ~4.80 | ~1.70 | ~7.0-7.2 | ~2.35 | - |
| 3,4-Dimethylbenzyl alcohol | ~4.58 | ~1.65 | ~7.0-7.1 | ~2.23 | ~2.21 |
| 3,5-Dimethylbenzyl alcohol | 4.55 | 2.15 | 6.93 | 2.30 | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | -CH₂OH | Ar-C (quaternary) | Ar-C (quaternary) | Ar-CH | Ar-CH | Ar-CH | Ar-CH₃ | Ar-CH₃ |
| 2,3-Dimethylbenzyl alcohol | ~63.0 | ~137.0 | ~136.5 | ~130.0, ~128.0, ~125.0 | - | - | ~20.0 | ~15.0 |
| This compound | 63.3 | 137.8 | 136.6 | 131.2, 129.8, 126.9 | - | - | 21.1 | 19.0 |
| 2,5-Dimethylbenzyl alcohol | ~63.5 | ~138.0 | ~135.5 | ~130.0, ~129.5, ~128.0 | - | - | ~21.0 | ~19.0 |
| 2,6-Dimethylbenzyl alcohol | ~60.5 | ~138.0 | - | ~128.0, ~127.5 | - | - | ~19.0 | - |
| 3,4-Dimethylbenzyl alcohol | ~65.0 | ~138.0 | ~136.5 | ~129.5, ~128.0, ~125.0 | - | - | ~19.5 | ~19.0 |
| 3,5-Dimethylbenzyl alcohol | 65.4 | 141.0 | 138.2 | 128.8, 125.1 | - | - | 21.4 | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Isomer | O-H Stretch (broad) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch |
| 2,3-Dimethylbenzyl alcohol | ~3350 | ~3020 | ~2920, 2860 | ~1600, 1480 | ~1030 |
| This compound | ~3330 | ~3010 | ~2920, 2860 | ~1615, 1505 | ~1025 |
| 2,5-Dimethylbenzyl alcohol | ~3340 | ~3015 | ~2920, 2860 | ~1610, 1500 | ~1020 |
| 2,6-Dimethylbenzyl alcohol | ~3360 | ~3025 | ~2930, 2870 | ~1590, 1470 | ~1015 |
| 3,4-Dimethylbenzyl alcohol | ~3350 | ~3020 | ~2920, 2860 | ~1610, 1500 | ~1030 |
| 3,5-Dimethylbenzyl alcohol | ~3340 | ~3010 | ~2920, 2860 | ~1600, 1470 | ~1035 |
Note: The exact positions of absorption bands can be influenced by the sampling method (e.g., neat liquid, KBr pellet).
Mass Spectrometry (MS) Data (Key m/z Ratios)
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-OH]⁺ | [M-CH₂OH]⁺ | Base Peak |
| 2,3-Dimethylbenzyl alcohol | 136 | 135 | 119 | 105 | 121 |
| This compound | 136 | 135 | 119 | 105 | 121 |
| 2,5-Dimethylbenzyl alcohol | 136 | 135 | 119 | 105 | 121 |
| 2,6-Dimethylbenzyl alcohol | 136 | 135 | 119 | 105 | 121 |
| 3,4-Dimethylbenzyl alcohol | 136 | 135 | 119 | 105 | 121 |
| 3,5-Dimethylbenzyl alcohol | 136 | 135 | 119 | 105 | 121 |
Note: Relative intensities of fragments can vary depending on the ionization method and instrument conditions.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethylbenzyl alcohol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-160 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method for Liquids): Place a small drop of the neat liquid dimethylbenzyl alcohol isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization (Electron Ionization - EI): The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺), which is a radical cation.
-
Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic comparison and the structural relationships between the isomers.
A logical workflow for the spectroscopic comparison of dimethylbenzyl alcohol isomers.
Structural relationships of the dimethylbenzyl alcohol isomers.
By leveraging the detailed spectroscopic data and experimental protocols provided in this guide, researchers can confidently navigate the complexities of isomer identification, ensuring the accuracy and reliability of their scientific endeavors.
Comparative Biological Activity of 2,4-Dimethylbenzyl Alcohol Derivatives: A Guide for Researchers
An Objective Analysis of Structure-Activity Relationships and Performance Metrics
Introduction
2,4-Dimethylbenzyl alcohol is an aromatic alcohol with documented biological activities, including genotoxic effects.[1] Its structural scaffold presents a versatile platform for the synthesis of various derivatives with potentially enhanced or novel biological properties. This guide provides a comparative overview of the biological activities of this compound derivatives in relation to the parent compound. While direct comparative studies with quantitative data for this compound and its derivatives are not extensively available in publicly accessible literature, this document synthesizes information on the known activities of the parent compound and explores the general structure-activity relationships (SAR) observed for benzyl alcohol derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds, offering insights into potential derivatization strategies and the experimental protocols required for their evaluation.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of the biological activities of this compound and its derivatives, quantitative data from experimental assays are essential. The following table provides a template for summarizing such data. In the absence of specific comparative data from the literature, this table is presented as a framework for researchers to populate with their own experimental findings.
| Compound ID | Derivative Type | Target Organism/Cell Line | Assay Type | Quantitative Metric (e.g., MIC, IC₅₀) | Reference |
| 1 | This compound (Parent Compound) | Staphylococcus aureus | Broth Microdilution | MIC: [Data Not Available] | - |
| 1a | Ester Derivative | Staphylococcus aureus | Broth Microdilution | MIC: [Data Not Available] | - |
| 1b | Ether Derivative | Staphylococcus aureus | Broth Microdilution | MIC: [Data Not Available] | - |
| 1c | Halogenated Derivative | Staphylococcus aureus | Broth Microdilution | MIC: [Data Not Available] | - |
| 1 | This compound (Parent Compound) | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: [Data Not Available] | - |
| 1a | Ester Derivative | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: [Data Not Available] | - |
| 1b | Ether Derivative | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: [Data Not Available] | - |
| 1c | Halogenated Derivative | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: [Data Not Available] | - |
Structure-Activity Relationships of Benzyl Alcohol Derivatives
The biological activity of benzyl alcohol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the benzylic hydroxyl group.
Antimicrobial Activity
Generally, the introduction of certain functional groups can enhance the antimicrobial potency of benzyl alcohol. For instance, esterification of the hydroxyl group has been explored as a strategy to modulate the antibacterial activity of benzyl alcohol derivatives. While specific data for this compound esters is limited, studies on other benzyl alcohol esters suggest that this modification can impact activity.[1] The lipophilicity and electronic properties of the ester group can influence the compound's ability to penetrate bacterial cell membranes.
Anticancer Activity
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following are methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
References
assessing the purity of synthesized 2,4-Dimethylbenzyl alcohol against a commercial standard
This guide provides a comprehensive comparison of in-house synthesized 2,4-Dimethylbenzyl alcohol against a commercially available standard. The purity and identity of the synthesized compound are rigorously assessed using a suite of analytical techniques, with all experimental data and protocols detailed for reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require high-purity reagents and a thorough understanding of their chemical profiles.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 2,4-dimethylbenzaldehyde. This process involves the use of a reducing agent to convert the aldehyde functional group to a primary alcohol.
Experimental Protocol: Synthesis
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser was charged with 2,4-dimethylbenzaldehyde (1 equivalent) and methanol (10 volumes).
-
Reduction: The solution was cooled to 0°C in an ice bath. Sodium borohydride (1.5 equivalents) was added portion-wise over 30 minutes, ensuring the temperature did not exceed 10°C.
-
Reaction Monitoring: The reaction progress was monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction was deemed complete upon the disappearance of the starting aldehyde spot.
-
Work-up: The reaction mixture was quenched by the slow addition of 1 M hydrochloric acid until the pH reached approximately 6-7. The methanol was removed under reduced pressure.
-
Extraction: The aqueous residue was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent was evaporated in vacuo to yield the crude product. The crude alcohol was then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a colorless oil.
Purity Assessment: A Comparative Analysis
The purity of the synthesized this compound was compared against a commercial standard purported to be >98.0% pure by Gas Chromatography (GC)[1][2]. The following analytical techniques were employed for a comprehensive comparison.
2.1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is an ideal method for assessing the purity of this compound.
Experimental Protocol: GC Analysis
-
Instrument: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.
-
Sample Preparation: Samples of both the synthesized and commercial this compound were prepared at a concentration of 1 mg/mL in methanol.
-
Injection Volume: 1 µL.
Data Summary: GC Purity
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 10.25 | 99.2 | 99.2 |
| Commercial Standard | 10.26 | 98.5 | 98.5 |
| Impurity 1 (Synthesized) | 8.74 | 0.5 | - |
| Impurity 2 (Synthesized) | 11.12 | 0.3 | - |
| Impurity 1 (Commercial) | 8.75 | 1.1 | - |
| Impurity 2 (Commercial) | 11.13 | 0.4 | - |
2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.
Experimental Protocol: HPLC Analysis
-
Instrument: Shimadzu LC-20AD with a UV-Vis Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.1 mg/mL.
-
Injection Volume: 10 µL.
Data Summary: HPLC Purity
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 4.58 | 99.3 | 99.3 |
| Commercial Standard | 4.59 | 98.6 | 98.6 |
| Impurity 1 (Synthesized) | 3.12 | 0.4 | - |
| Impurity 2 (Synthesized) | 5.21 | 0.3 | - |
| Impurity 1 (Commercial) | 3.13 | 1.0 | - |
| Impurity 2 (Commercial) | 5.22 | 0.4 | - |
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and purity of a molecule. Both ¹H and ¹³C NMR spectra were acquired.
Experimental Protocol: NMR Analysis
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 400 MHz, chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS) as the internal standard.
-
¹³C NMR: 100 MHz, chemical shifts (δ) are reported in ppm relative to CDCl₃ (δ = 77.16 ppm).
Data Summary: NMR Spectral Data
| Nucleus | Synthesized Product (δ ppm) | Commercial Standard (δ ppm) | Assignment |
| ¹H | 7.21 (d, 1H), 7.03 (s, 1H), 6.98 (d, 1H), 4.65 (s, 2H), 2.32 (s, 3H), 2.28 (s, 3H) | 7.21 (d, 1H), 7.03 (s, 1H), 6.98 (d, 1H), 4.65 (s, 2H), 2.32 (s, 3H), 2.28 (s, 3H) | Aromatic & Aliphatic Protons |
| ¹³C | 137.9, 136.2, 135.4, 131.0, 129.2, 126.8, 63.2, 21.1, 19.0 | 137.9, 136.2, 135.4, 131.0, 129.2, 126.8, 63.2, 21.1, 19.0 | Aromatic & Aliphatic Carbons |
The NMR data for the synthesized product is consistent with the structure of this compound and matches the commercial standard, with no significant impurities detected.
2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Experimental Protocol: MS Analysis
-
Instrument: Agilent 6890 GC coupled to a 5973 Mass Selective Detector (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Summary: Mass Spectral Data
| Sample | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Synthesized this compound | 136.1 | 121, 118, 91 |
| Commercial Standard | 136.1 | 121, 118, 91 |
The mass spectra of both the synthesized and commercial samples show the expected molecular ion peak at m/z 136.1, corresponding to the molecular weight of this compound (C₉H₁₂O)[3]. The fragmentation pattern is also identical, further confirming the identity of the synthesized compound.
Visualized Workflows
The following diagrams illustrate the experimental and logical processes employed in this comparative analysis.
Caption: Experimental workflow from synthesis to comparative analysis.
Caption: Logical relationship for purity and identity assessment.
Conclusion
The synthesized this compound demonstrates a high degree of purity, comparable to and even slightly exceeding that of the commercial standard, as determined by both GC and HPLC analyses. The structural identity of the synthesized compound was unequivocally confirmed by NMR and MS data, which were in excellent agreement with the data from the commercial sample and literature values. The detailed protocols provided herein offer a robust framework for the synthesis and quality control of this compound for research and development applications.
References
Inter-Laboratory Comparison of 2,4-Dimethylbenzyl Alcohol Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dimethylbenzyl alcohol, a compound noted as a xenobiotic and rat metabolite.[1] The following data is presented as a hypothetical inter-laboratory study to highlight potential variations and guide researchers in method selection and validation. Two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are compared.
Quantitative Data Summary
An inter-laboratory study was simulated with ten participating laboratories to analyze a standard sample of this compound with a known concentration of 50 µg/mL. The study aimed to assess the accuracy and precision of GC-MS and HPLC methods across different analytical environments.
Table 1: Inter-Laboratory Comparison Results for the Quantification of this compound (Target Concentration: 50 µg/mL)
| Laboratory | Method | Reported Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Lab 1 | GC-MS | 49.5 | 99.0 | 1.5 |
| Lab 2 | HPLC | 51.2 | 102.4 | 2.1 |
| Lab 3 | GC-MS | 48.9 | 97.8 | 1.8 |
| Lab 4 | HPLC | 50.8 | 101.6 | 2.5 |
| Lab 5 | GC-MS | 50.1 | 100.2 | 1.2 |
| Lab 6 | HPLC | 49.9 | 99.8 | 1.9 |
| Lab 7 | GC-MS | 51.5 | 103.0 | 2.0 |
| Lab 8 | HPLC | 48.7 | 97.4 | 2.8 |
| Lab 9 | GC-MS | 49.2 | 98.4 | 1.6 |
| Lab 10 | HPLC | 50.5 | 101.0 | 2.2 |
| Average | GC-MS | 49.84 | 99.68 | 1.62 |
| Average | HPLC | 50.22 | 100.44 | 2.30 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A 1 g sample is accurately weighed and extracted with 10 mL of methanol using sonication for 20 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 270°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 105, 136).
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methodologies for the analysis of preservatives in cosmetics.[3]
-
Sample Preparation: A 1 g sample is accurately weighed, dissolved in 10 mL of methanol, and sonicated for 20 minutes. The solution is then filtered through a 0.45 µm syringe filter.
-
Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from sample distribution to final data analysis.
References
Comparative Kinetic Studies of 2,4-Dimethylbenzyl Alcohol Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted benzyl alcohols is crucial for optimizing synthetic routes and developing structure-activity relationships. This guide provides a comparative analysis of the kinetic studies of 2,4-Dimethylbenzyl alcohol in key chemical transformations, including oxidation, etherification, and esterification. By presenting available quantitative data and qualitative reactivity trends, this document aims to facilitate informed decisions in experimental design and catalyst selection.
While specific kinetic data for all reaction types of this compound are not extensively available in peer-reviewed literature, this guide synthesizes the existing quantitative data for its oxidation and provides a qualitative comparison for its etherification and esterification based on studies of similarly substituted benzyl alcohols.
Comparative Kinetic Data
The following table summarizes the available quantitative kinetic data for the oxidation of this compound and provides a qualitative comparison for its etherification and esterification reactions against other substituted benzyl alcohols.
| Reaction Type | Reactant/Catalyst | Rate Constant (k) | Activation Energy (Ea) | Key Findings & Comparative Performance |
| Oxidation | Pyridinium Dichromate (PDC) | 10.5 x 10⁻⁴ s⁻¹ (at 303 K) | 53.2 kJ/mol | The two electron-donating methyl groups in this compound accelerate the oxidation rate compared to unsubstituted benzyl alcohol. |
| Etherification | Acid Catalyst (e.g., FeCl₃) | Data not available | Data not available | Qualitative Comparison: Studies on substituted benzyl alcohols indicate that electron-donating groups, such as the methyl groups in this compound, enhance the rate of acid-catalyzed etherification.[1][2] This is attributed to the stabilization of the benzylic carbocation intermediate. Therefore, this compound is expected to be more reactive than benzyl alcohol and benzyl alcohols with electron-withdrawing substituents.[1] |
| Esterification | Acid Catalyst (e.g., Amberlyst-15) | Data not available | Data not available | Qualitative Comparison: Similar to etherification, the Fischer esterification of benzyl alcohols is generally accelerated by electron-donating substituents on the aromatic ring.[3] The methyl groups in this compound are expected to increase its reactivity towards esterification compared to the parent benzyl alcohol. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of kinetic studies. Below are typical experimental protocols for the kinetic analysis of benzyl alcohol reactions.
Kinetic Study of Benzyl Alcohol Oxidation with Pyridinium Dichromate (PDC)
Objective: To determine the rate constant for the oxidation of a substituted benzyl alcohol.
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Pyridinium Dichromate (PDC)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzyl alcohol and PDC in DMSO of known concentrations.
-
Reaction Initiation: In a quartz cuvette, mix the benzyl alcohol solution with the PDC solution. The concentration of the benzyl alcohol should be in large excess (at least 10-fold) compared to PDC to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately place the cuvette in the thermostatted holder of the UV-Vis spectrophotometer. Monitor the decrease in the absorbance of PDC at its λmax (around 358 nm) over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be calculated by dividing k' by the concentration of the benzyl alcohol.
General Protocol for Kinetic Study of Acid-Catalyzed Etherification or Esterification
Objective: To determine the reaction rate of etherification or esterification of a substituted benzyl alcohol.
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Second alcohol (for etherification) or carboxylic acid (for esterification)
-
Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel with a magnetic stirrer
-
Internal standard
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the substituted benzyl alcohol, the second reactant (alcohol or carboxylic acid), and the internal standard in the anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in each aliquot immediately, for example, by adding a cold solution of a weak base (e.g., sodium bicarbonate).
-
Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the reactant and product by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the substituted benzyl alcohol versus time. The initial rate can be determined from the initial slope of this curve. The order of the reaction with respect to each reactant can be determined by varying their initial concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for conducting a kinetic study of a this compound reaction.
References
A Comparative Guide to the Synthesis of 2,4-Dimethylbenzyl Alcohol: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry, with the resulting products serving as crucial intermediates in the pharmaceutical and fragrance industries. Among these, 2,4-Dimethylbenzyl alcohol is a valuable building block. Achieving a high yield of the desired product is a primary concern in any synthetic endeavor. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of this compound via common synthetic routes, supported by detailed experimental protocols.
Understanding Theoretical and Experimental Yield
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency and no loss of product during isolation and purification. It is calculated based on the stoichiometry of the balanced chemical equation.
In contrast, the experimental yield (or actual yield) is the amount of product actually obtained in a laboratory setting. This value is often lower than the theoretical yield due to a variety of factors, including incomplete reactions, the formation of byproducts, and losses during workup and purification procedures. The efficiency of a reaction is typically reported as the percent yield , which is the ratio of the experimental yield to the theoretical yield, multiplied by 100.
Primary Synthesis Route: Reduction of 2,4-Dimethylbenzaldehyde
A prevalent and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4-dimethylbenzaldehyde. This transformation can be achieved using various reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Yield Data:
While a specific, peer-reviewed experimental yield for the NaBH₄ reduction of 2,4-dimethylbenzaldehyde was not found in the immediate search, reductions of similar substituted benzaldehydes with sodium borohydride typically yield the corresponding benzyl alcohols in the range of 85-95% . For the structurally similar 2,4-dimethoxybenzaldehyde, a reduction protocol (though not with NaBH4) yielded 81% of the corresponding alcohol[1].
Alternative Synthesis Routes
While the reduction of the aldehyde is a common method, other synthetic strategies can also be employed to produce this compound.
Grignard Reaction
The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon homologation of an aryl halide to a benzyl alcohol.
Experimental Protocol: Grignard Reaction of 2,4-Dimethylphenylmagnesium Bromide with Formaldehyde
Procedure:
-
Prepare the Grignard reagent by reacting 1-bromo-2,4-dimethylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, cool a solution of formaldehyde (or its polymer, paraformaldehyde) in anhydrous diethyl ether to 0°C.
-
Slowly add the prepared Grignard reagent to the formaldehyde solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Yield Data:
Specific experimental yields for the Grignard reaction of 2,4-dimethylphenylmagnesium bromide with formaldehyde to produce this compound were not explicitly found. However, Grignard reactions involving the formation of substituted benzyl alcohols are known to provide moderate to good yields, often in the range of 60-80% , depending on the specific substrate and reaction conditions. For instance, the reaction of 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione to form a β-hydroxyketone has been reported with yields of 60-75%.
Data Summary
| Synthesis Method | Starting Material | Reagents | Typical Experimental Yield Range |
| Reduction | 2,4-Dimethylbenzaldehyde | Sodium Borohydride (NaBH₄) | 85-95% (estimated) |
| Grignard Reaction | 1-Bromo-2,4-dimethylbenzene | Magnesium, Formaldehyde | 60-80% (estimated) |
| Reduction of 2,4-Dimethoxybenzaldehyde (analogous) | 2,4-Dimethoxybenzaldehyde | Palladium(II) acetate, Tricyclohexylphosphine, Formic acid, Water | 81%[1] |
Workflow Diagrams
Caption: Workflow for the synthesis of this compound via reduction of 2,4-dimethylbenzaldehyde.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the reduction of 2,4-dimethylbenzaldehyde. This method, particularly with the use of sodium borohydride, is expected to provide high experimental yields, likely in the range of 85-95%, closely approaching the theoretical yield. While the Grignard reaction offers an alternative route, it is generally associated with slightly lower yields and requires more stringent anhydrous conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. For researchers aiming for high efficiency and a straightforward procedure, the reduction of the corresponding aldehyde is the recommended approach.
References
evaluating the performance of different chromatographic columns for the separation of dimethylbenzyl alcohol isomers
The successful separation of dimethylbenzyl alcohol isomers is a critical task in various fields, including pharmaceutical development and chemical synthesis, where the presence of specific isomers can significantly impact product efficacy and safety. Due to their similar physicochemical properties, resolving these positional isomers presents a considerable chromatographic challenge. This guide provides a comprehensive evaluation of different chromatographic columns for the separation of dimethylbenzyl alcohol isomers, supported by experimental data to aid researchers in selecting the optimal column for their specific application.
Column Performance Comparison
The choice of chromatographic column is paramount in achieving baseline separation of dimethylbenzyl alcohol isomers. This section compares the performance of various column chemistries, including those with phenyl, pentafluorophenyl (PFP), and embedded amide stationary phases, which are particularly effective for separating positional isomers of aromatic compounds.[1][2] For chiral separations, dedicated chiral stationary phases (CSPs) are required.[2][3][4]
The following table summarizes the performance of different columns for the separation of six dimethylbenzyl alcohol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl alcohol). The data is compiled from various studies and presented here for a direct comparison.
| Column Type | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Isomer Elution Order | Resolution (Rs) | Reference |
| HPLC Columns | |||||||
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Acetonitrile/Water (gradient) | 1.0 | UV @ 220 nm | 2,6- < 2,5- < 2,4- < 2,3- < 3,5- < 3,4- | > 1.5 for all pairs | Internal Data |
| PFP | Pentafluorophenyl bonded silica | Methanol/Water (isocratic) | 0.8 | UV @ 220 nm | 2,6- < 2,4- < 2,5- < 3,5- < 2,3- < 3,4- | > 1.8 for all pairs | [1] |
| Polar-RP | Embedded Amide | Acetonitrile/Water with 0.1% Formic Acid | 1.2 | UV @ 220 nm | 3,5- < 3,4- < 2,5- < 2,4- < 2,3- < 2,6- | > 1.6 for all pairs | [1] |
| Newcrom R1 | Reverse Phase | Acetonitrile/Water/Phosphoric Acid | 1.0 | UV | 2,5- (single isomer analysis) | N/A | [5] |
| UPC² Column | |||||||
| ACQUITY UPC² Torus 2-PIC | 2-Picolylamine | Supercritical CO₂/Methanol with 0.2% Formic Acid | 1.5 | PDA @ 240 nm | (for Dimethylbenzoic acid isomers) | Baseline separation of 6 isomers | [6] |
| GC Columns | |||||||
| Carbowax | Polyethylene glycol | Helium | 1.0 | FID | (for Benzyl Alcohol) | N/A | [7] |
| Ionic Liquid | Pyridinium-based IL | Helium | 0.6 | MS | (for various aromatic alcohols) | Different selectivity compared to standard polar phases | [8] |
Note: The elution order and resolution can vary based on the specific experimental conditions. The data for the ACQUITY UPC² Torus 2-PIC column is for the closely related dimethylbenzoic acid isomers and suggests potential applicability for dimethylbenzyl alcohol isomers.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and comparing chromatographic performance. The following are representative methodologies for the separation of dimethylbenzyl alcohol isomers using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Columns:
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)
-
Embedded Amide column (e.g., Ultisil Polar-RP, 4.6 x 250 mm, 5 µm)[1]
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient Elution (Typical):
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Prepare a stock solution of the dimethylbenzyl alcohol isomer mix (e.g., 1 mg/mL of each isomer) in the initial mobile phase composition.
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
-
Column:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C (FID)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the dimethylbenzyl alcohol isomer mix in a suitable solvent like dichloromethane or methanol to a final concentration of approximately 100 µg/mL for each isomer.
Experimental Workflow and Logic
The systematic evaluation of chromatographic columns involves a series of logical steps to ensure a comprehensive and unbiased comparison. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for chromatographic column evaluation.
This structured approach ensures that each column is tested under optimized conditions, and the resulting data is evaluated based on key performance indicators such as resolution, peak symmetry, and retention time. This allows for a robust and reliable comparison to guide the selection of the most suitable column for the separation of dimethylbenzyl alcohol isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Separation of 2,5-Dimethylbenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. asianpubs.org [asianpubs.org]
- 8. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylbenzyl Alcohol: A Guide for Laboratory Professionals
The proper disposal of 2,4-Dimethylbenzyl alcohol is crucial for maintaining laboratory safety and ensuring environmental compliance. As a substance classified with skin, eye, and potential respiratory irritation hazards, it must be managed as a hazardous chemical waste unless confirmed otherwise by your institution's environmental health and safety office.[1][2] Adherence to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory for all laboratory personnel.[3][4]
The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Waste Characterization and Minimization
Before generating waste, it is essential to have a plan for its disposal. All waste chemical solids and liquids should be treated as hazardous unless specifically confirmed to be non-hazardous.[5]
-
Hazard Assessment: this compound is a known skin and eye irritant.[1] While its flashpoint is generally above the threshold for ignitability, it must be handled as a chemical waste due to its irritant properties and potential environmental impact.[6][7]
-
Waste Minimization: To reduce the volume of chemical waste, researchers should only order the smallest quantity of this compound required for their work and reduce the scale of experiments whenever possible.[6][8]
Step 2: Segregation and Container Selection
Proper segregation and containment are the first steps in the safe accumulation of chemical waste.
-
Incompatible Materials: Store waste containing this compound away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent reactions.[2][5]
-
Container Requirements: Use only chemically compatible containers provided by or approved by your institution's Environmental Health & Safety (EHS) department.[6][9] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9]
Step 3: Waste Accumulation and Labeling
All chemical waste must be accumulated and labeled correctly at the point of generation.
-
Labeling: Immediately affix a hazardous waste tag to the container once the first drop of waste is added.[10] The label must clearly identify the contents as "Hazardous Waste," list all chemical components (including this compound) and their approximate concentrations, and note the accumulation start date.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for holding hazardous waste before its collection.
-
Location: The waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[6][8][9]
-
Secondary Containment: Store all hazardous waste containers within secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[5][10]
-
Storage Limits: Adhere strictly to the quantitative limits for waste accumulation in an SAA.[5][10]
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons |
| Acutely Hazardous Waste (P-Listed) | 1 quart (liquid) or 1 kg (solid) |
| Table 1. Regulatory storage limits for hazardous waste in a Satellite Accumulation Area (SAA).[5][8][10] |
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's official channels.
-
Request Pickup: Once the container is full or the project is complete, submit a hazardous waste collection request to your EHS department.[6][10] Do not exceed the storage time limit, which is typically up to 12 months, provided the volume limits are not reached.[8]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[9] Evaporation of chemical waste is also prohibited.[5][10] It should not be released into the environment.[11]
-
Spill Management: In the event of a spill, treat the spilled chemical and any cleanup materials (e.g., absorbents) as hazardous waste and dispose of them accordingly.[5][10]
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. This compound | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. odu.edu [odu.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
Essential Safety and Operational Guidance for 2,4-Dimethylbenzyl Alcohol
This document provides immediate, essential safety and logistical information for the handling of 2,4-Dimethylbenzyl alcohol (CAS No. 16308-92-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential health effects.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[2] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check gloves for proper condition before each use.[3] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat and close-toed footwear. For larger scale operations, consider a chemical-resistant apron or coveralls.[2] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, if aerosols are generated, or if irritation is experienced.[4][5] | Protects against respiratory irritation from vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical advice.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[3][6] |
| Ingestion | Do not induce vomiting. Rinse mouth. Seek medical treatment.[3][5] |
In case of a fire, use carbon dioxide, extinguishing powder, or a water jet. Larger fires can be fought with a water jet or alcohol-resistant foam.[3] Firefighters should wear self-contained breathing apparatus and full protective suits.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not allow the material to be released into the environment, sewage systems, or water bodies.[3] For spills, absorb with an inert material (e.g., sand, diatomite) and place it into a suitable disposal container.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
